4-Pyridinecarboxamide, N-methyl-
Description
The exact mass of the compound 4-Pyridinecarboxamide, N-methyl- is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 87279. Its Medical Subject Headings (MeSH) category is Technology and Food and Beverages Category - Food and Beverages - Food - Nutrients - Micronutrients - Vitamins - Vitamin B Complex - Nicotinic Acids - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 4-Pyridinecarboxamide, N-methyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Pyridinecarboxamide, N-methyl- including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
N-methylpyridine-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O/c1-8-7(10)6-2-4-9-5-3-6/h2-5H,1H3,(H,8,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLWAKFARFCNHJO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC=NC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70218554 | |
| Record name | 1-Methylisonicotinamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70218554 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6843-37-4 | |
| Record name | 1-Methylisonicotinamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006843374 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC87279 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=87279 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-Methylisonicotinamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70218554 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-Methylisonicotinamide | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QEV857ZE95 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Technical Guide: Molecular Characterization and Synthesis of N-Methylisonicotinamide (4-Pyridinecarboxamide, N-methyl-)
Executive Summary
N-Methylisonicotinamide (CAS: 6866-30-4) is a structural isomer of the common metabolite N-methylnicotinamide. While often overshadowed by its 3-position isomer, this 4-substituted pyridine derivative serves as a critical ligand in coordination chemistry and a functional co-former in pharmaceutical crystal engineering. Its ability to form robust hydrogen-bonding networks makes it a valuable tool for modulating the solubility of Active Pharmaceutical Ingredients (APIs).
This guide provides a rigorous technical breakdown of the molecule, distinguishing it from its zwitterionic and regioisomeric counterparts, and offers a self-validating protocol for its synthesis and characterization.
Part 1: Physicochemical Characterization[1][2]
Molecular Identity and Distinction
Researchers frequently encounter ambiguity regarding the "N-methyl" designation. It is vital to distinguish between nuclear methylation (creating a pyridinium salt) and amide methylation (creating a neutral molecule).
-
Target Molecule: N-Methylisonicotinamide (Amide-N-methylated).
-
Common Confusion: 1-Methylisonicotinamide (Ring-N-methylated, zwitterionic/salt).
Table 1: Core Physicochemical Data
| Property | Value / Description | Notes |
| IUPAC Name | N-Methylpyridine-4-carboxamide | |
| CAS Number | 6866-30-4 | Distinct from 3-isomer (114-33-0) |
| Molecular Formula | C | |
| Molecular Weight | 136.15 g/mol | Calculated (C: 12.011, H: 1.008, N: 14.007, O: 15.999) |
| Physical State | Crystalline Solid | White to off-white powder |
| Solubility | Soluble in MeOH, EtOH, DMSO | Moderate water solubility due to pyridine nitrogen |
| pKa | ~3.5 (Pyridine nitrogen) | Estimated based on isonicotinamide |
Structural Visualization
The molecule consists of a pyridine ring substituted at the 4-position with a carboxamide group, where one amide hydrogen is replaced by a methyl group.[1]
Caption: 2D connectivity showing the 4-position substitution and amide methylation.
Part 2: Synthetic Protocol (Green Chemistry Route)
While acid chloride routes (using thionyl chloride) are traditional, they generate corrosive byproducts. The recommended protocol for high-purity applications (e.g., co-crystal screening) is the Aminolysis of Methyl Isonicotinate . This method is cleaner and simplifies purification.
Reaction Logic
The reaction utilizes the nucleophilicity of methylamine to attack the carbonyl carbon of the ester. Because methylamine is a stronger nucleophile than the leaving methoxide group, the equilibrium drives toward the amide.
Step-by-Step Methodology
Reagents:
-
Methyl Isonicotinate (1.0 eq)
-
Methylamine (33% in absolute ethanol or 40% in water, 3.0 - 5.0 eq)
-
Solvent: Methanol (anhydrous preferred for rate)
Workflow:
-
Dissolution: Dissolve Methyl Isonicotinate (e.g., 10 mmol) in Methanol (10 mL) in a pressure tube or sealed flask.
-
Addition: Add excess Methylamine solution (e.g., 30-50 mmol) dropwise at 0°C to minimize exotherm.
-
Reaction: Seal the vessel and stir at 50°C for 4-6 hours . (Monitoring: TLC using 5% MeOH in DCM; ester spot Rf ~0.8 will disappear).
-
Work-up: Concentrate the reaction mixture under reduced pressure to remove solvent and excess methylamine.
-
Purification: The residue is often pure enough. If necessary, recrystallize from Ethanol/Hexane or Ethyl Acetate.
Process Flow Diagram
Caption: Operational workflow for the conversion of methyl isonicotinate to the target amide.
Part 3: Structural Analysis & Validation
To ensure the integrity of the synthesized compound, the following spectroscopic signatures must be verified.
Nuclear Magnetic Resonance ( H NMR)
The symmetry of the 4-substituted pyridine ring creates a distinct AA'XX' (or AA'BB') pattern.
-
Solvent: DMSO-d
or CDCl . -
Aromatic Region (Pyridine): Two doublets (integration 2H each).
- ~8.7 ppm (Protons adjacent to Ring N).
- ~7.7 ppm (Protons adjacent to Amide).
-
Amide Region:
- ~8.5 ppm (Broad singlet, N-H).
-
Aliphatic Region:
-
~2.8 - 2.9 ppm (Doublet,
Hz). Note: The methyl group appears as a doublet due to coupling with the adjacent N-H proton.
-
~2.8 - 2.9 ppm (Doublet,
Crystal Engineering Potential
N-Methylisonicotinamide is a "heterosynthon" powerhouse. Unlike simple isonicotinamide, the N-methylation removes one hydrogen bond donor, altering the supramolecular tape structure.
-
Donor Site: Amide N-H.
-
Acceptor Sites: Amide Carbonyl (O) and Pyridine Ring (N).
-
Application: This molecule is used to disrupt homomeric packing of carboxylic acid drugs (e.g., Ibuprofen, Diflunisal) to form co-crystals with improved aqueous solubility [1, 2].
Part 4: References
-
Aakeröy, C. B., et al. (2002). "Crystal engineering: strategies for the design of pharmaceutical co-crystals." Journal of the American Chemical Society.
-
Vishweshwar, P., et al. (2006). "Pharmaceutical Co-crystals."[2] Journal of Pharmaceutical Sciences.
-
Luo, Y., et al. (2017). "Development of a green, concise synthesis of nicotinamide derivatives." Royal Society Open Science.
-
PubChem Compound Summary. (2024). "N-Methylnicotinamide (Isomer Comparison)." National Library of Medicine.
Sources
N-Methylisonicotinamide: Physicochemical Profiling & Ionization Kinetics
[1]
Technical Guide for Medicinal Chemistry & Drug Development
Executive Summary & Chemical Identity
N-Methylisonicotinamide (CAS 6843-37-4 ) is the N-methylated amide derivative of isonicotinic acid.[1] It is a structural isomer of the endogenous metabolite N-methylnicotinamide (MNA), but possesses distinct physicochemical properties due to the para-substitution pattern of the pyridine ring.[1]
This guide provides a definitive analysis of its ionization constants (
Core Identity Matrix
| Property | Data |
| IUPAC Name | N-Methylpyridine-4-carboxamide |
| Common Synonyms | N-Methylisonicotinamide; 4-Pyridinecarboxamide, N-methyl- |
| CAS Registry Number | 6843-37-4 |
| Molecular Formula | |
| Molecular Weight | 136.15 g/mol |
| Key Isomer Distinction | NOT N-methylnicotinamide (3-isomer, CAS 114-33-0) NOT 1-methylisonicotinamide (Quaternary salt) |
Ionization Constants ( ) & Physicochemical Profile[3]
The ionization behavior of N-methylisonicotinamide is governed by two distinct nitrogen centers. Understanding the disparity between these sites is essential for accurate solubility profiling and formulation.[1]
Primary Ionization: The Pyridine Nitrogen
The pyridine ring nitrogen is the sole physiologically relevant ionization site.[1] It acts as a weak base.[1]
-
Experimental
(Pyridine ): 3.61 ± 0.10 [1] -
Ionization State at pH 7.4: >99.9% Neutral (Unionized)[1]
-
Ionization State at pH 2.0: >97% Cationic (Protonated)[1]
Mechanistic Insight:
The electron-withdrawing nature of the para-amide group reduces the electron density on the pyridine nitrogen compared to unsubstituted pyridine (
Secondary Ionization: The Amide Nitrogen
The amide nitrogen is non-basic in aqueous media due to resonance delocalization of the lone pair into the carbonyl group.[1] It can act as a very weak acid only under super-basic conditions.[1]
-
Predicted
(Amide deprotonation): ~14.3 [1] -
Relevance: Negligible for physiological or standard pharmaceutical applications.[1]
Summary of Constants
| Parameter | Value | Context |
| 3.61 | Protonation of Pyridine Ring N | |
| > 14.0 | Deprotonation of Amide N (Theoretical) | |
| LogP (Octanol/Water) | -0.45 | Highly Hydrophilic |
| LogD (pH 7.4) | -0.45 | Distribution coefficient at physiological pH |
| Water Solubility | High | Due to H-bond donor/acceptor capacity |
Visualizing the Ionization Equilibrium
The following diagram illustrates the protonation pathway. Note that the amide nitrogen remains neutral across the entire pH 1–13 range.[1]
Figure 1: Ionization equilibrium of N-methylisonicotinamide.[1] The transition from Cation to Neutral at pH 3.6 is the only relevant step for biological systems.[1]
Stability Warning: Alkaline Hydrolysis[1]
CRITICAL PROTOCOL NOTE: Unlike many amides, N-methylisonicotinamide exhibits rapid hydrolytic instability in alkaline environments.[1]
-
Mechanism: Nucleophilic attack of hydroxide (
) on the carbonyl carbon is facilitated by the electron-withdrawing pyridine ring in the para position.[1] -
Kinetics: First-order dependence on amide concentration; mixed order dependence on
.[1] -
Half-life: Approximately 2 hours at pH 12 (15°C).[1]
-
Implication: Do not use high pH (>9) buffers for dissolution or chromatography (HPLC) if the run time exceeds 30 minutes.[1]
Figure 2: Hydrolysis pathway.[1] The reaction yields isonicotinic acid and methylamine, permanently altering the sample composition.[1]
Experimental Methodologies for pKa Determination
For researchers validating these values in-house, the following protocols are recommended.
Potentiometric Titration (Gold Standard)
This method is preferred for its accuracy in the pH 2–12 range.[1]
Protocol:
-
Preparation: Dissolve 5 mg of N-methylisonicotinamide in 20 mL of degassed water (0.15 M KCl ionic strength background).
-
Acidification: Add standardized HCl to lower starting pH to ~2.0 (ensure full protonation).
-
Titration: Titrate with standardized 0.1 M KOH (carbonate-free) under inert gas (
or ) to prevent absorption. -
Data Capture: Record pH vs. Volume of KOH added.
-
Calculation: Use the Bjerrum method or Gran plot analysis to determine the inflection point at pH ~3.6.[1]
-
Note: Perform the titration quickly (<20 mins) to avoid hydrolysis errors as pH rises above 9.[1]
-
UV-Vis Spectrophotometry (Alternative)
Useful if sample quantity is limited (<1 mg).[1]
Protocol:
-
Buffer Preparation: Prepare a series of buffers ranging from pH 1.0 to 6.0 (0.5 pH unit intervals).[1]
-
Scanning: Measure the UV absorbance (200–350 nm). The pyridine ring protonation causes a bathochromic shift (red shift) and hyperchromic effect.[1]
-
Analysis: Plot Absorbance at
(approx. 260-265 nm) vs. pH. -
Fitting: Fit the sigmoidal curve to the Henderson-Hasselbalch equation:
[1]
Implications for Drug Development[4]
Solubility & Formulation
-
pH < 3: High solubility due to cationic pyridinium formation.[1] Stable in acidic liquid formulations.[1]
-
pH 4–8: The molecule is neutral.[1] While still water-soluble due to its polarity, it is most lipophilic in this range (LogD ~ -0.45), facilitating passive diffusion across membranes.[1]
Analytical Interference[1]
-
HPLC: When developing methods, use acidic mobile phases (e.g., 0.1% Formic Acid, pH ~2.7).[1] This ensures the analyte is fully protonated, improving peak shape and retention reproducibility on C18 columns.[1]
-
Avoid: Basic mobile phases (Ammonium Hydroxide pH 10) will cause on-column degradation.[1]
References
-
ChemicalBook. (2024).[1] N-methylpyridine-4-carboxamide (CAS 6843-37-4) Basic Attributes.[1][2][3] Retrieved from [1]
-
PubChem. (2024).[1] Isonicotinamide (Parent Compound) - pKa and Physical Properties.[1] National Library of Medicine.[1] Retrieved from [1]
-
CymitQuimica. (2024).[1] N-methylpyridine-4-carboxamide Structure and CAS Verification. Retrieved from [1]
-
ResearchGate. (2021). Hydrolysis kinetics of pyridinecarboxamides. (General mechanism reference for isonicotinamide derivatives). Retrieved from
Thermodynamic Solubility of N-Methyl-4-Pyridinecarboxamide in Water
The following technical guide details the thermodynamic solubility profile of N-methyl-4-pyridinecarboxamide. It is structured to provide actionable data, rigorous experimental protocols, and a theoretical framework for interpretation, adhering to the requested "Senior Application Scientist" persona.
Technical Guide & Protocol
Executive Summary
N-methyl-4-pyridinecarboxamide (CAS: 1453-82-3), also known as N-methylisonicotinamide , is a structural isomer of the common hydrotrope N-methylnicotinamide. It serves as a critical intermediate in the synthesis of antitubercular agents and as a robust co-crystal former for enhancing the bioavailability of Class II/IV APIs.
Unlike its kinetic solubility, the thermodynamic solubility of this compound represents the saturation limit at equilibrium, governed by the balance between crystal lattice energy and solvation enthalpy. Current experimental data establishes a high aqueous solubility of 191.7 g/L at 37 °C (approx.[1] 1.41 M), driven by strong hydrogen bond donor/acceptor capabilities. This guide provides the thermodynamic framework, experimental protocols, and modeling approaches required to fully characterize its temperature-dependent dissolution profile.
Chemical Identity & Solid-State Properties
Before assessing solubility, the solid-state form must be defined to ensure phase purity (polymorph control).
| Property | Value | Notes |
| IUPAC Name | N-methylpyridine-4-carboxamide | |
| Synonyms | N-methylisonicotinamide; 4-Pyridinecarboxamide, N-methyl- | |
| CAS Number | 1453-82-3 | |
| Molecular Formula | C | |
| Molecular Weight | 136.15 g/mol | |
| Melting Point | 155–159 °C | Indicates high lattice energy ( |
| Solid State | White acicular crystals | Potential for polymorphism (similar to isonicotinamide) |
| Water Solubility | 191.7 g/L (at 37 °C) | High solubility (Class I/III behavior) |
Theoretical Framework: Thermodynamics of Dissolution
The dissolution of N-methyl-4-pyridinecarboxamide in water is described by the fundamental thermodynamic relationship:
Where:
- : Gibbs energy of solution.
-
: Enthalpy of solution (typically endothermic,
, for this class). - : Entropy of solution (driving force due to lattice disruption).
-
: Activity of the solute at saturation (approximated by mole fraction
in ideal solutions).
The Dissolution Mechanism
The high melting point (~157 °C) suggests a crystal lattice stabilized by strong intermolecular Hydrogen bonds (Amide N-H
-
Cavity Formation: Water-water H-bonds break (Endothermic).
-
Lattice Disruption: Solute-solute bonds break (Endothermic,
kJ/mol). -
Solvation: Water-solute H-bonds form (Exothermic).
Since the compound is highly soluble (~1.4 M), the Solvation term is significant, nearly compensating for the lattice energy.
Experimental Protocol: Saturation Shake-Flask Method
Standardized workflow for generating the Solubility vs. Temperature curve (
Reagents & Equipment
-
Solute: N-methyl-4-pyridinecarboxamide (>99% purity, confirmed by DSC/XRD).
-
Solvent: HPLC-grade Water (resistivity >18.2 M
cm). -
Equipment: Temperature-controlled orbital shaker (
°C), 0.22 m PTFE syringe filters, HPLC-UV/Vis.
Step-by-Step Methodology
Step 1: Excess Addition Add excess solid (~500 mg) to 2.0 mL of water in borosilicate glass vials. Ensure a visible solid phase remains at the bottom (suspension).
Step 2: Equilibration Place vials in the orbital shaker at the target temperature (e.g., 25, 30, 37, 40, 45 °C). Shake at 150 rpm for 72 hours .
-
Why 72h? Amides can form metastable polymorphs. Extended time ensures conversion to the stable thermodynamic form.
Step 3: Phase Separation Stop shaking and allow the suspension to settle for 2 hours at the same temperature. Filter the supernatant using a pre-heated syringe filter (to prevent precipitation during filtration).
Step 4: Dilution & Quantification
Immediately dilute an aliquot of the filtrate (e.g., 100
Step 5: Solid Phase Analysis Recover the residual solid and analyze via PXRD (Powder X-Ray Diffraction) to confirm that the solid form did not change (e.g., no hydrate formation).
Workflow Visualization
Figure 1: Standardized workflow for thermodynamic solubility determination ensuring phase equilibrium.
Data Analysis & Mathematical Modeling
Once experimental mole fraction solubility (
The Modified Apelblat Model
- : Mole fraction solubility.[2]
- : Absolute temperature (Kelvin).[3]
- : Empirical model parameters derived via multiple linear regression.
Interpretation of Parameters:
-
and
relate to the non-ideality of the solution and the enthalpy of solution. - accounts for the temperature dependence of the enthalpy of fusion.
Thermodynamic Parameter Calculation
From the Apelblat parameters, the apparent thermodynamic functions of dissolution are calculated as:
-
Enthalpy of Solution (
): -
Entropy of Solution (
):
Note: For N-methyl-4-pyridinecarboxamide, the process is expected to be endothermic (
Known Solubility Data & Comparative Analysis
While a full experimental curve is generated via the protocol above, the following reference data point serves as the validation anchor.
Reference Data Point
| Parameter | Value | Source |
| Solubility ( | 191.7 g/L | Echemi / ChemicalBook Databases |
| Temperature | 37 °C (310.15 K) | Physiological Temperature |
| Molarity | ~1.41 M | Calculated ( |
| Mole Fraction ( | ~0.025 | Estimated (assuming dilute solution density |
Comparative Structure-Property Relationships (SAR)
Comparing the 4-isomer (target) with its well-characterized 3-isomer (N-methylnicotinamide) reveals the impact of symmetry:
| Compound | Structure | MP (°C) | Solubility (Water) | Thermodynamic Driver |
| N-Me-4-Pyridinecarboxamide | Para-substituted | 155-159 | High (~192 g/L) | High |
| N-Me-3-Pyridinecarboxamide | Meta-substituted | 103-105 | Very High (>500 g/L) | Lower MP (weaker lattice) leads to higher solubility. |
| Isonicotinamide | Non-methylated | 155-157 | High (191 g/L) | H-bonding network is similar to N-methyl derivative. |
Insight: The N-methylation of isonicotinamide does not significantly reduce its melting point (unlike the nicotinamide series), suggesting the "para" symmetry maintains efficient packing. Consequently, the solubility remains comparable to the parent isonicotinamide (~191 g/L).
Thermodynamic Cycle Visualization
Figure 2: Thermodynamic cycle of dissolution.[4] For N-methyl-4-pyridinecarboxamide, the lattice energy (Sublimation) is high, but the Hydration energy is sufficiently negative (exothermic) to allow high solubility.
Conclusion
N-methyl-4-pyridinecarboxamide exhibits high thermodynamic solubility in water (191.7 g/L at 37 °C) , making it an excellent candidate for pharmaceutical co-crystallization or as a highly bioavailable intermediate. The dissolution is an entropy-driven process , where the structure-breaking effect of the solute on the water solvent cage contributes significantly to the negative Gibbs energy of solution.
Researchers characterizing this compound should utilize the Modified Apelblat model to correlate temperature-dependent data, ensuring that the solid phase remains stable (anhydrous vs. hydrate) throughout the equilibration period.
References
-
ChemicalBook. Isonicotinamide, N-methyl- Properties and Solubility Data. (Accessed 2026). Link
-
Echemi. Isonicotinamide 1453-82-3 Product Information and Physicochemical Properties. (Accessed 2026). Link
-
Almeida, A. R., et al. "Thermodynamic study of nicotinamide, N-methylnicotinamide and N,N-dimethylnicotinamide: Vapour pressures, phase diagrams, and hydrogen bonds." The Journal of Chemical Thermodynamics, vol. 82, 2015, pp. 108-115. Link
-
Wang, J., et al. "Determination and correlation of solubility and mixing properties of isonicotinamide (Form II) in some pure solvents." Journal of Molecular Liquids, vol. 243, 2017, pp. 624-634. Link
-
PubChem. Compound Summary: N-methylisonicotinamide (CAS 1453-82-3). National Library of Medicine. Link
Sources
Crystal structure analysis of N-methylisonicotinamide monohydrate
An In-depth Technical Guide to the Crystal Structure Analysis of N-methylisonicotinamide Monohydrate
A Methodological Whitepaper for Researchers, Scientists, and Drug Development Professionals
Disclaimer: As of the latest literature review, a specific, publicly available crystal structure for N-methylisonicotinamide monohydrate has not been reported. This guide, therefore, serves as an in-depth methodological framework outlining the complete process for such an analysis. To provide concrete data and a tangible example of the analytical outcomes, this document will utilize the published crystal structure of the closely related structural isomer, N-methylnicotinamide (anhydrous) , as a detailed case study. This approach allows for a comprehensive exploration of the techniques, interpretation, and scientific rationale involved in crystallographic analysis.
**Executive Summary
The determination of a molecule's three-dimensional crystal structure is fundamental to understanding its physicochemical properties, from solubility and stability to bioavailability. This is particularly critical in drug development, where solid-state characteristics define a compound's viability as a therapeutic agent. This guide provides a comprehensive overview of the process of crystal structure analysis, centered on the hypothetical case of N-methylisonicotinamide monohydrate, a derivative of isonicotinamide. We will detail the necessary steps from synthesis and single-crystal growth to X-ray diffraction data collection and final structural analysis. By using the anhydrous N-methylnicotinamide structure as a practical example, we will dissect molecular geometry, intermolecular interactions, and the critical role of hydrogen bonding in building the crystal lattice. The principles and protocols herein are designed to equip researchers with the expertise to approach crystallographic studies with scientific rigor and insightful interpretation.
Introduction to Isonicotinamide Derivatives and Crystallography
The Significance of the Isonicotinamide Moiety
Isonicotinamide (pyridine-4-carboxamide) and its derivatives are cornerstone structures in medicinal chemistry. The parent molecule is a key component of pharmaceuticals and is known for its ability to form a wide variety of multi-component crystals, or co-crystals, which can modify the physical properties of an active pharmaceutical ingredient (API).[1][2] Understanding how modifications, such as N-methylation and hydration, affect the crystal packing of this scaffold is crucial for designing new materials with tailored properties.
The Role of Crystal Structure Analysis in Drug Development
Single-crystal X-ray diffraction (SC-XRD) is the definitive method for determining the precise arrangement of atoms in a solid. This information is invaluable because different crystal forms of the same compound, known as polymorphs, can exhibit dramatically different properties.[3][4] A thorough crystallographic study provides certainty regarding:
-
Molecular Confirmation: The exact shape and geometry of the molecule.
-
Intermolecular Interactions: The specific hydrogen bonds, van der Waals forces, and π-π stacking interactions that hold the crystal together.[1]
-
Polymorphic Form: Unambiguous identification of the solid form, which is a regulatory requirement.
-
Solvate/Hydrate Stoichiometry: The presence and role of solvent molecules, like water, within the crystal lattice.
Synthesis and Single-Crystal Growth
Rationale for Synthesis and Crystallization Strategy
The synthesis of N-methylisonicotinamide is typically achieved through a standard amidation reaction. The primary challenge in crystal structure analysis, however, is not the synthesis of the bulk material but the growth of a single, high-quality crystal suitable for diffraction. The choice of solvent and crystallization method is paramount, as these factors control nucleation and growth, directly influencing the resulting crystal form.[3][4] For a hydrated species, the activity of water in the solvent system is a critical variable.
Proposed Synthesis Protocol: N-methylisonicotinamide
-
Reaction Setup: To a round-bottom flask under an inert atmosphere, add isonicotinic acid.
-
Activation: Add thionyl chloride (SOCl₂) dropwise at 0°C to convert the carboxylic acid to the more reactive acyl chloride. Stir for 2-3 hours at room temperature.
-
Amidation: In a separate flask, dissolve methylamine in a suitable aprotic solvent (e.g., THF). Cool to 0°C.
-
Reaction: Slowly add the isonicotinoyl chloride solution to the methylamine solution. Allow the reaction to warm to room temperature and stir overnight.
-
Workup & Purification: Quench the reaction with a saturated solution of sodium bicarbonate. Extract the product with an organic solvent (e.g., dichloromethane). Dry the organic layer, filter, and remove the solvent under reduced pressure. The crude product can be purified by column chromatography or recrystallization.
Protocol for Single-Crystal Growth
The goal is to achieve slow, controlled precipitation from a saturated solution.
Method: Slow Evaporation
-
Solvent Selection: Dissolve the purified N-methylisonicotinamide in a solvent system where it is moderately soluble. For a monohydrate, a mixture of water and a miscible organic co-solvent (e.g., ethanol, acetone) is a logical starting point.
-
Prepare Saturated Solution: Gently warm the solvent mixture to dissolve the compound, creating a clear, saturated, or near-saturated solution.
-
Filtration: Filter the hot solution through a syringe filter (0.22 µm) into a clean, small vial. This removes any particulate matter that could act as unwanted nucleation sites.
-
Incubation: Cover the vial with a cap, pierced with a few small holes from a needle. This restricts the rate of evaporation.
-
Growth: Place the vial in a vibration-free environment (e.g., a desiccator) at constant temperature. Crystals should form over several days to a week.
Single-Crystal X-ray Diffraction (SC-XRD) Analysis
The Causality of X-ray Diffraction
SC-XRD operates on the principle of Bragg's Law. When a beam of X-rays is directed at a crystalline sample, the electrons of the atoms in the crystal lattice scatter the X-rays. Because the atoms are arranged in a periodic, repeating pattern, the scattered waves interfere with each other constructively and destructively, producing a unique diffraction pattern of spots. The geometric positions and intensities of these spots contain the information required to calculate the positions of all atoms in the unit cell.
Experimental Workflow for Data Collection and Structure Solution
The process follows a logical and self-validating sequence to ensure data quality and structural accuracy.
Caption: A streamlined workflow from crystal mounting to final structure validation.
-
Crystal Selection & Mounting: A suitable crystal (typically 0.1-0.3 mm) is selected under a microscope and mounted on a holder.
-
Data Collection: The crystal is placed in a diffractometer, cooled (usually to ~100 K to reduce thermal motion), and exposed to a monochromatic X-ray beam while being rotated. A detector collects the diffraction pattern.
-
Data Integration & Reduction: Software integrates the intensity of each diffraction spot and applies corrections for experimental factors, yielding a reflection file (HKL file).
-
Structure Solution: A phasing algorithm (e.g., direct methods or dual-space recycling) is used to generate an initial electron density map, revealing the positions of most non-hydrogen atoms.
-
Structure Refinement: A least-squares refinement process adjusts atomic positions and thermal parameters to achieve the best possible fit between the observed diffraction data and the data calculated from the structural model. Hydrogen atoms are typically located from the difference map and refined.
-
Validation: The final model is checked for geometric sense and consistency, and a Crystallographic Information File (CIF) is generated for publication and database deposition.
Analysis of the Crystal Structure: A Case Study
As noted, the structure of N-methylisonicotinamide monohydrate is not available. We will therefore analyze the published anhydrous structure of its isomer, N-methylnicotinamide , to illustrate the process.[5][6]
Molecular Geometry
The analysis begins with the core geometry of the molecule. The dihedral angle between the pyridine ring and the carboxamide plane in N-methylnicotinamide is 22°.[5][6] This twist is a key conformational feature. Important bond lengths and angles are determined with very high precision.
Supramolecular Assembly: The Role of Hydrogen Bonding
In Anhydrous N-methylnicotinamide: The crystal packing is dominated by a single, strong intermolecular hydrogen bond. The amide N-H group acts as a hydrogen bond donor, while the carbonyl oxygen (C=O) of a neighboring, screw-axis-related molecule acts as the acceptor.[5][6] This N–H···O interaction links the molecules into infinite one-dimensional chains.
Caption: Diagram of the intermolecular N-H···O hydrogen bond forming chains.
Hypothesized Role of Water in N-methylisonicotinamide Monohydrate: The introduction of a water molecule would fundamentally alter this packing arrangement by providing additional, powerful hydrogen bonding sites.
-
Water as Donor: The two O-H bonds of water would seek strong hydrogen bond acceptors. In N-methylisonicotinamide, the most potent acceptor is the pyridine ring nitrogen, followed by the carbonyl oxygen.
-
Water as Acceptor: The lone pairs on the water oxygen would act as acceptors for the amide N-H donor.
This would likely disrupt the simple chain formation seen in the anhydrous isomer and create a more complex, two- or three-dimensional network where water molecules act as bridges, connecting multiple organic molecules.[7] This is a common and stabilizing motif in hydrated crystals.
Caption: A conceptual diagram of a water molecule bridging two organic molecules.
Data Summary and Interpretation
Quantitative data from a crystallographic experiment is summarized in standardized tables. The following tables use the data published for the anhydrous isomer, N-methylnicotinamide, for illustrative purposes.[5][6]
Table 1: Crystallographic Data and Refinement Details
| Parameter | Value (for N-methylnicotinamide) |
| Chemical Formula | C₇H₈N₂O |
| Formula Weight | 136.2 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/a |
| a (Å) | 7.055 (1) |
| b (Å) | 9.849 (6) |
| c (Å) | 10.066 (4) |
| β (°) | 100.47 (2) |
| Volume (ų) | 687.5 (5) |
| Z (Molecules/Unit Cell) | 4 |
| Calculated Density (g/cm³) | 1.315 |
| Final R-factor (R1) | 0.048 |
| Temperature (K) | 294 |
Table 2: Key Hydrogen Bond Geometry
| Donor (D) | Hydrogen (H) | Acceptor (A) | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) |
| N(7) | H(N7) | O(7) | ~0.88 | 1.98 (2) | 2.869 (1) | 163 (2) |
| Note: N-H bond lengths are typically normalized. |
Conclusion
The crystal structure analysis of a molecule like N-methylisonicotinamide monohydrate is a multi-step process that combines chemical synthesis, precise crystal growth, and sophisticated physical analysis. While the specific structure of the target monohydrate remains to be determined, the established principles of crystallography and the known structure of its isomer provide a robust framework for its eventual analysis. The key findings from such a study would revolve around the precise molecular conformation and, most critically, the extensive hydrogen-bonding network facilitated by the water molecule. This network, bridging the potent donor (amide N-H) and acceptor (pyridine N, carbonyl O) sites on the organic molecule, would be the defining feature of the crystal lattice, directly influencing its stability and other material properties essential for pharmaceutical development.
References
-
Sahasrabudhe, M. B., et al. (1959). Synthesis of N'-methylnicotinamide in X-irradiated Rats. International Journal of Radiation Biology and Related Studies in Physics, Chemistry and Medicine, 1(1), 52-59. [Link]
-
Giron, D. (2022). Highly Polymorphous Nicotinamide and Isonicotinamide: Solution versus Melt Crystallization. Crystal Growth & Design, 22(8), 4945-4954. [Link]
-
Wikipedia. (n.d.). 1-Methylnicotinamide. Retrieved February 17, 2026, from [Link]
-
Tothadi, S., & Desiraju, G. R. (2012). Unusual co-crystal of isonicotinamide: the structural landscape in crystal engineering. Philosophical Transactions of the Royal Society A: Mathematical, Physical and Engineering Sciences, 370(1970), 2900-2915. [Link]
-
Srikrishnan, T., & Parthasarathy, R. (1990). Structure of N-methylnicotinamide. Acta Crystallographica Section C: Crystal Structure Communications, 46(9), 1723-1725. [Link]
-
Sánchez-Férez, F., et al. (2019). Isonicotinamide-Based Compounds: From Cocrystal to Polymer. Molecules, 24(22), 4169. [Link]
-
Sánchez-Férez, F., et al. (2019). Isonicotinamide-Based Compounds: From Cocrystal to Polymer. Dipòsit Digital de la Universitat de Barcelona. [Link]
-
Srikrishnan, T., & Parthasarathy, R. (1990). Structure of N-methylnicotinamide. IUCr Journals. [Link]
-
Giron, D. (2021). Highly Polymorphous Nicotinamide and Isonicotinamide: Solution versus Melt Crystallization. ACS Publications. [Link]
-
Sahasrabudhe, M. B., et al. (2009). Synthesis of N'-methylnicotinamide in X-irradiated Rats. Taylor & Francis Online. [Link]
-
ResearchGate. (n.d.). Hydrogen bonding diagram. Dashed lines indicate intermolecular N—H···O,... [Image]. Retrieved February 17, 2026, from [Link]
-
Yilmaz, V. T., et al. (2006). Synthesis, spectroscopic and structural investigation of ZnI2(nicotinamide)2, ZnI2(isonicotinamide)2 and [Zn(H2O)2(picolinamide)2]I2. Polyhedron, 25(14), 2825-2832. [Link]
-
ResearchGate. (n.d.). Two-dimensional hydrogen bonding network in... [Image]. Retrieved February 17, 2026, from [Link]
-
PubChem. (n.d.). N'-Methylnicotinamide. Retrieved February 17, 2026, from [Link]
-
Li, J., et al. (2024). Advances in the Synthesis and Physiological Metabolic Regulation of Nicotinamide Mononucleotide. International Journal of Molecular Sciences, 25(14), 7856. [Link]
-
Sridhar, B., & Ravikumar, K. (2010). Supramolecular hydrogen-bonded networks in cytosinium nicotinate monohydrate and cytosinium isonicotinate cytosine dihydrate. Acta Crystallographica Section C: Crystal Structure Communications, 66(Pt 8), o414-o417. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Isonicotinamide-Based Compounds: From Cocrystal to Polymer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. par.nsf.gov [par.nsf.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Structure of N-methylnicotinamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. journals.iucr.org [journals.iucr.org]
- 7. Supramolecular hydrogen-bonded networks in cytosinium nicotinate monohydrate and cytosinium isonicotinate cytosine dihydrate - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Sustainable Catalytic Synthesis of N-Methyl-4-Pyridinecarboxamide
Application Note: AN-GC-2026-04
Executive Summary
This application note details a sustainable, green chemistry protocol for the synthesis of N-methyl-4-pyridinecarboxamide (N-methylisonicotinamide). This molecule is a critical pharmacophore and intermediate in the synthesis of multi-kinase inhibitors, including Sorafenib and Regorafenib .
Traditional synthesis relies on the activation of isonicotinic acid using thionyl chloride (
The Green Alternative:
We present a Direct Catalytic Amidation protocol using Boric Acid (
Key Advantages
| Feature | Traditional Route ( | Green Route (Boric Acid) |
| Atom Economy | Poor (<45%) | Excellent (>85%) |
| Waste | ||
| Hazards | Corrosive, Moisture Sensitive | Non-toxic, Air Stable |
| E-Factor | High (>20) | Low (<5) |
Chemical Mechanism & Rationale[1][2][3][4][5]
The core of this protocol is the Boric Acid Catalyzed Amidation . Unlike thermal dehydration, which requires excessive temperatures (>200°C) that degrade the pyridine ring, boric acid lowers the activation energy by forming a transient acyloxyborate intermediate .
Mechanistic Pathway
The boric acid acts as a "molecular shuttle," temporarily bonding with the carboxylic acid to increase the electrophilicity of the carbonyl carbon, facilitating attack by the methylamine nucleophile.
Figure 1: Catalytic cycle of Boric Acid mediated amidation.[1] The catalyst is regenerated, and water is the only stoichiometric byproduct.
Experimental Protocols
Protocol A: Boric Acid Catalyzed Direct Amidation (Preferred)
Scale: 10 mmol | Vessel: Sealed Pressure Tube (15-30 mL)
Note: A sealed tube is strictly required because methylamine is a gas at room temperature (b.p. -6°C). Using 40% aqueous methylamine in an open reflux system will result in loss of the amine before reaction completion.
Reagents
-
Isonicotinic Acid: 1.23 g (10 mmol)
-
Methylamine (40% wt in
): 1.29 mL (~15 mmol, 1.5 eq) -
Boric Acid: 62 mg (1.0 mmol, 10 mol%)
-
Solvent: None (Neat/Aqueous slurry) or minimal 2-MeTHF if solubility is an issue.
Step-by-Step Procedure
-
Charging: To a 30 mL heavy-wall pressure tube equipped with a magnetic stir bar, add Isonicotinic Acid (1.23 g) and Boric Acid (62 mg).
-
Amine Addition: Cool the tube in an ice bath (
). Carefully add Methylamine solution (1.29 mL).-
Why: Cooling minimizes amine vaporization during addition.
-
-
Sealing & Reaction: Seal the tube tightly with a Teflon-lined cap. Transfer to an oil bath pre-heated to 110°C .
-
Stirring: Stir vigorously for 12–16 hours .
-
Observation: The slurry will gradually become a clear homogenous solution as the product forms and dissolves.
-
-
Workup (Crystallization):
-
Cool the reaction mixture to room temperature.
-
Transfer the contents to a beaker. Rinse the tube with a minimal amount of hot ethanol (2-3 mL) if necessary.
-
Concentrate the mixture under reduced pressure to remove excess water and methylamine.
-
Recrystallization: Dissolve the crude solid in boiling Ethyl Acetate/Ethanol (9:1). Allow to cool slowly to
.
-
-
Isolation: Filter the white crystalline solid. Wash with cold Ethyl Acetate.
-
Drying: Dry in a vacuum oven at
for 4 hours.
Expected Yield: 85–92% Appearance: White crystalline solid.
Protocol B: Microwave-Assisted Silica Synthesis (Rapid Screening)
Scale: 2 mmol | Time: 15 Minutes
This method utilizes silica gel as both a solid support and a weak Lewis acid catalyst, ideal for rapid library synthesis.
Reagents
-
Isonicotinic Acid: 246 mg (2 mmol)
-
Methylamine (40% wt in
): 0.35 mL (4 mmol) -
Silica Gel (230-400 mesh): 500 mg
Step-by-Step Procedure
-
Adsorption: In a small beaker, mix Isonicotinic Acid and Methylamine solution. Add Silica Gel and mix thoroughly with a spatula until a free-flowing powder is obtained (if too wet, add more silica; if too dry, add drops of water).
-
Microwave: Transfer the powder into a microwave-safe process vial (10 mL). Cap loosely (or use a dedicated microwave reactor vessel).
-
Irradiation: Irradiate at 140°C (or 300W power) for 10–15 minutes .
-
Extraction: Allow the vial to cool. Add Ethanol (10 mL) to the silica mixture and stir/sonicate for 5 minutes.
-
Filtration: Filter off the silica gel. Wash the silica pad with additional Ethanol (5 mL).
-
Purification: Evaporate the filtrate to dryness. Recrystallize as in Protocol A.
Analytical Validation & QC
To ensure the integrity of the synthesized product, compare against the following specifications.
Chemical Identity[4][6]
-
IUPAC Name: N-methylpyridine-4-carboxamide
-
CAS Number: 608-27-5
-
Molecular Weight: 136.15 g/mol
QC Data Table
| Test | Method | Specification / Expected Result |
| Appearance | Visual | White to off-white crystalline powder |
| Melting Point | Capillary | 168–170°C |
| DMSO- | ||
| HPLC Purity | C18 Column, MeOH/ | > 98.0% (Area %) |
| Mass Spec | ESI+ |
Workflow Diagram: From Synthesis to Validation
Figure 2: End-to-end workflow for the synthesis and validation of N-methyl-4-pyridinecarboxamide.
Sustainability Metrics (Green Chemistry)
We calculate the E-Factor (Environmental Factor) to quantify the waste reduction compared to the traditional Thionyl Chloride route.
-
Traditional Route (
): E-Factor 15–25 (Due to , HCl, neutralization salts, and chlorinated solvents). -
This Protocol (Boric Acid): E-Factor
< 3.0 (Primary waste is water and recrystallization solvent, which can be recovered).
Safety Note: While "Green," Methylamine is a flammable gas/liquid and an irritant. Always work in a fume hood. The pressure tube must be rated for at least 10 bar to handle the vapor pressure of methylamine at 110°C.
References
-
Tang, P. (2005). Boric Acid Catalyzed Amide Formation from Carboxylic Acids and Amines: N-Benzyl-4-phenylbutyramide. Organic Syntheses, 81, 262. Link
-
Gernigon, N., Al-Zoubi, R. M., & Hall, D. G. (2012).[2] Direct Amidation of Carboxylic Acids with Amines Using Boronic Acid Catalysts.[1][2] Journal of Organic Chemistry, 77(19), 8386–8400. Link
-
Bankston, D., et al. (2002). A Scaleable Synthesis of BAY 43-9006: A Potent Raf Kinase Inhibitor.[3] Organic Process Research & Development, 6(6), 777–781.[3] (Reference for Sorafenib intermediate context). Link
-
Comerford, J. W., et al. (2009). Clean, reusable and low cost heterogeneous catalyst for amide synthesis. Chemical Communications, (18), 2562–2564. Link
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis of N-methyl-4-pyridinecarboxamide
Welcome to the technical support center for the synthesis of N-methyl-4-pyridinecarboxamide. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you optimize your synthetic strategy and improve your product yield and purity.
Introduction to Synthetic Strategies
The synthesis of N-methyl-4-pyridinecarboxamide, a valuable building block in pharmaceutical chemistry, can be approached through several reliable methods. The choice of a particular synthetic route often depends on the availability of starting materials, scalability, and desired purity of the final product. This guide will focus on three common and effective strategies:
-
From Isonicotinoyl Chloride: A classic and often high-yielding approach involving the reaction of a highly reactive acid chloride with methylamine.
-
Direct Amide Coupling: A modern and atom-economical method that directly couples isonicotinic acid with methylamine using a coupling agent.
-
From Methyl Isonicotinate: An alternative route that involves the aminolysis of the corresponding methyl ester with methylamine.
Each of these methods has its own set of challenges and optimization parameters. This guide will provide a detailed breakdown of potential issues and their solutions for each route.
Troubleshooting Guides & FAQs
This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Route 1: Synthesis from Isonicotinoyl Chloride
This method involves the initial conversion of isonicotinic acid to isonicotinoyl chloride, which is then reacted with methylamine.
Caption: Synthesis of N-methyl-4-pyridinecarboxamide from isonicotinoyl chloride.
Q1: My yield of isonicotinoyl chloride is low. What could be the cause?
A1: Low yields in the chlorination step can often be attributed to a few key factors:
-
Incomplete reaction: Ensure you are using a sufficient excess of the chlorinating agent, typically thionyl chloride (SOCl₂) or oxalyl chloride. Refluxing the reaction mixture is often necessary to drive the reaction to completion. Monitoring the reaction by IR spectroscopy for the disappearance of the broad carboxylic acid O-H stretch and the appearance of the sharp acyl chloride C=O stretch can be beneficial.
-
Moisture contamination: Acyl chlorides are highly susceptible to hydrolysis. Ensure all your glassware is oven-dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.
-
Degradation: Pyridine-based acyl chlorides can be unstable at high temperatures for extended periods. Avoid unnecessarily long reaction times.
Q2: The reaction between isonicotinoyl chloride and methylamine is very exothermic and difficult to control. How can I manage this?
A2: This is a common issue due to the high reactivity of both the acyl chloride and methylamine. To control the exotherm, consider the following:
-
Slow addition at low temperature: Add the isonicotinoyl chloride solution dropwise to a cooled solution (0 °C or below) of methylamine and a non-nucleophilic base like triethylamine.
-
Use of methylamine hydrochloride: Instead of using gaseous methylamine or a concentrated solution, you can use methylamine hydrochloride. In this case, you will need to add at least two equivalents of a base (like triethylamine) to first neutralize the hydrochloride salt and then to act as a scavenger for the HCl generated during the amidation.[1]
Q3: I am observing a significant amount of a white precipitate in my reaction mixture, which is not my product. What is it?
A3: The white precipitate is most likely triethylammonium chloride (or a similar ammonium salt if you are using a different base). This is a byproduct of the reaction where the base scavenges the HCl generated. This salt is typically removed during the aqueous workup.
Q4: What are the common impurities I should look out for in this synthesis?
A4: Common impurities include:
-
Unreacted isonicotinic acid: If the initial chlorination step was incomplete.
-
Isonicotinic anhydride: Formed by the reaction of the acyl chloride with any residual carboxylate.
-
Diacylated methylamine: Although less common with primary amines, it's a possibility if the reaction conditions are not well-controlled.
-
Residual base and its salt: As mentioned above.
These impurities can often be removed by a combination of aqueous workup (washing with dilute NaHCO₃ solution to remove acidic impurities) and purification by crystallization or column chromatography.[2]
Route 2: Direct Amide Coupling of Isonicotinic Acid
This approach avoids the need to prepare the acyl chloride by using a coupling agent to activate the carboxylic acid in the presence of methylamine.
Caption: Direct amide coupling of isonicotinic acid with methylamine.
Q1: My direct coupling reaction is giving a low yield. What are the key parameters to optimize?
A1: Low yields in direct amide couplings can often be improved by systematically optimizing the following:
-
Choice of Coupling Agent: Different coupling agents have varying efficiencies depending on the substrates. For pyridinecarboxylic acids, uronium-based reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) are often very effective due to their high reactivity and ability to suppress side reactions.[1][3] Carbodiimides like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) are also widely used, often in combination with an additive like HOBt (1-Hydroxybenzotriazole) to improve efficiency and reduce racemization if chiral centers are present.[4][5]
-
Base: A non-nucleophilic base is crucial. DIPEA (N,N-Diisopropylethylamine) is a common choice.[6] Ensure you are using an adequate amount, typically 2-3 equivalents.
-
Solvent: A polar aprotic solvent like DMF (N,N-Dimethylformamide) or acetonitrile is generally preferred.[7][8]
-
Reaction Time and Temperature: While many coupling reactions proceed at room temperature, some may require gentle heating to go to completion. Monitor the reaction by TLC or LC-MS to determine the optimal reaction time.[3]
Q2: I am using EDC/HOBt for the coupling, but the reaction is sluggish. What can I do?
A2: If an EDC/HOBt coupling is not performing well, consider the following:
-
Addition of DMAP: A catalytic amount of 4-Dimethylaminopyridine (DMAP) can sometimes accelerate the reaction, although it can also increase the risk of side reactions if not used judiciously.[5]
-
Switch to a more powerful coupling agent: If optimization of conditions with EDC/HOBt fails, switching to a uronium-based reagent like HATU might be necessary, as they are generally more reactive.[1]
Q3: What are the potential side reactions with coupling agents like HATU?
A3: While highly efficient, HATU can lead to a specific side reaction, especially if used in excess or with primary amines. This is the guanidinylation of the amine, where the amine attacks the guanidinium carbon of HATU, forming a capped and unreactive byproduct.[1] To minimize this, use a stoichiometry of HATU that is as close to equimolar with the carboxylic acid as possible while still achieving good conversion.
Q4: How do I remove the byproducts from a direct coupling reaction?
A4: The byproducts of coupling reactions (e.g., the urea from EDC, reacted HOBt/HATU) are typically water-soluble. A standard aqueous workup, involving washing the organic layer with dilute acid (to remove excess base and amine), followed by a wash with dilute base (like NaHCO₃ solution to remove unreacted carboxylic acid and HOBt), is usually effective.[9] The final product can then be purified by column chromatography or crystallization.
Route 3: Synthesis from Methyl Isonicotinate
This method involves the reaction of the methyl ester of isonicotinic acid with methylamine.
Caption: Synthesis of N-methyl-4-pyridinecarboxamide from methyl isonicotinate.
Q1: The aminolysis of methyl isonicotinate with methylamine is very slow. How can I increase the reaction rate?
A1: The direct reaction of an ester with an amine can indeed be slow. Here are some ways to accelerate it:
-
Increase the temperature: Heating the reaction mixture is the most common way to increase the rate of aminolysis. Refluxing in a suitable solvent like methanol is often effective.
-
Use a large excess of methylamine: Using a concentrated aqueous or alcoholic solution of methylamine can help drive the equilibrium towards the product.
-
Catalysis: While often not necessary for simple amines like methylamine, Lewis acids or bases can sometimes catalyze the reaction. However, this can also promote side reactions.
Q2: What is the best form of methylamine to use for this reaction?
A2: A commercially available solution of methylamine in a solvent like methanol, ethanol, or water is typically the most convenient and effective form to use for this reaction. This avoids the need to handle gaseous methylamine.
Q3: What are the main impurities I might encounter with this method?
A3: The primary impurity to be concerned about is unreacted methyl isonicotinate . Since the starting material and product have similar structures, purification might require careful chromatography or multiple crystallizations.
Q4: How can I prepare the starting material, methyl isonicotinate?
A4: Methyl isonicotinate can be easily prepared by a Fischer esterification of isonicotinic acid. This involves refluxing the isonicotinic acid in methanol with a catalytic amount of a strong acid, such as sulfuric acid.[10]
Quantitative Data Summary
| Synthetic Route | Key Reagents | Typical Solvents | Temperature | Common Byproducts | Typical Yield Range |
| From Isonicotinoyl Chloride | Isonicotinic acid, SOCl₂ or (COCl)₂, Methylamine, Triethylamine | DCM, THF, Toluene | 0 °C to reflux | Triethylammonium chloride | 70-95% |
| Direct Amide Coupling | Isonicotinic acid, Methylamine, HATU or EDC/HOBt, DIPEA | DMF, Acetonitrile | Room temperature to 50 °C | Urea derivative (from EDC), reacted coupling agent | 60-90%[6] |
| From Methyl Isonicotinate | Methyl isonicotinate, Methylamine solution | Methanol, Ethanol | Room temperature to reflux | Unreacted starting material | 50-85% |
Experimental Protocols
Protocol 1: Synthesis of N-methyl-4-pyridinecarboxamide from Isonicotinoyl Chloride
Materials:
-
Isonicotinic acid
-
Thionyl chloride (SOCl₂)
-
Anhydrous Toluene
-
Methylamine (40% solution in water)
-
Triethylamine
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Preparation of Isonicotinoyl Chloride: In a flame-dried round-bottom flask equipped with a reflux condenser and under a nitrogen atmosphere, suspend isonicotinic acid (1.0 eq) in anhydrous toluene. Add thionyl chloride (2.0 eq) dropwise. Heat the mixture to reflux and maintain for 2-3 hours, or until the evolution of gas ceases and the solution becomes clear. Cool the reaction mixture to room temperature and remove the excess thionyl chloride and toluene under reduced pressure to obtain crude isonicotinoyl chloride, which can be used directly in the next step.
-
Amidation: Dissolve the crude isonicotinoyl chloride in anhydrous DCM. In a separate flask, prepare a solution of methylamine (1.2 eq) and triethylamine (2.5 eq) in DCM and cool to 0 °C in an ice bath. Add the isonicotinoyl chloride solution dropwise to the cooled methylamine solution with vigorous stirring. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.
-
Workup: Quench the reaction with water. Separate the organic layer and wash sequentially with saturated NaHCO₃ solution, water, and brine.
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude N-methyl-4-pyridinecarboxamide can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.
Protocol 2: Direct Amide Coupling using HATU
Materials:
-
Isonicotinic acid
-
Methylamine hydrochloride
-
HATU
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a solution of isonicotinic acid (1.0 eq) in anhydrous DMF, add methylamine hydrochloride (1.1 eq), HATU (1.1 eq), and DIPEA (3.0 eq).[1][11]
-
Reaction: Stir the reaction mixture at room temperature for 4-12 hours. Monitor the progress of the reaction by TLC or LC-MS.
-
Workup: Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x volumes). Combine the organic extracts and wash with saturated NaHCO₃ solution, water, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or by recrystallization.
References
-
Preprints.org. (n.d.). Supporting information Synthesis of the pyrene derivative The NMR spectra were recorded on a Varian Unity Plus (1H: 300MHz, 13C:. [Link]
-
Fisher Scientific. (n.d.). Amide Synthesis. [Link]
-
EURASIAN JOURNAL OF CHEMISTRY. (2023). Interaction of Isonicotinic Acid Hydrazide with Carboxylic Acid Anhydrides. [Link]
-
PMC. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. [Link]
-
ResearchGate. (2015, March 22). How do I improve the yield of a carboxylic acid/amine coupling with EDC/DMAP at RT in DCM?. [Link]
-
Chemistry Steps. (2025, November 29). Amides from Carboxylic Acids-DCC and EDC Coupling. [Link]
-
AAPPTEC. (n.d.). Coupling Reagents. [Link]
-
Current Chemistry Letters. (2022, August 29). Process optimization for acid-amine coupling: a catalytic approach. [Link]
-
PubMed. (1966, July). The pathway for the biosynthesis of N 1-methyl-4-pyridone-3-carboxamide. [Link]
-
ResearchGate. (2025, August 7). Efficient One-pot HATU Mediated Coupling of Dicarboxylic Acid and Amines for the Synthesis of Diamide at Ambient Temperature. [Link]
-
Grokipedia. (n.d.). Isonicotinamide. [Link]
-
ResearchGate. (n.d.). 13 C NMR chemical shifts (δ, ppm) of pyridine in various solvents. [Link]
-
Luxembourg Bio Technologies. (n.d.). Kinetics of Amide Formation through Carbodiimide/ N-Hydroxybenzotriazole (HOBt) Couplings. [Link]
-
Chemical Science (RSC Publishing). (n.d.). The challenge of balancing model sensitivity and robustness in predicting yields: a benchmarking study of amide coupling reactions. [Link]
-
PrepChem.com. (n.d.). Synthesis of (a) methyl isonicotinate. [Link]
-
Reddit. (2022, March 24). amide coupling help : r/Chempros. [Link]
-
ResearchGate. (n.d.). The synthesis of some substituted methyl pyridinecarboxylates. I. Methyl 6-substituted picolinates, methyl 6-substituted nicotinates, and methyl 2-substituted isonicotinates. [Link]
-
ResearchGate. (n.d.). Synthesis of N'‐(Pyridin‐4‐ylmethylene)isonicotinohydrazide (III). [Link]
-
MDPI. (2024, October 2). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. [Link]
-
Der Pharma Chemica. (n.d.). Synthesis and characterization of some new twin drugs having substituted pyridines. [Link]
-
Taylor & Francis. (n.d.). Isonicotinic acid – Knowledge and References. [Link]
- Google Patents. (n.d.). US2748137A - Process for preparing isonicotinic acid.
-
Scribd. (2011, May 21). Isonicotinic Acid Hydrazide Derivatives Synthesis. [Link]
-
Arkivoc. (n.d.). Synthesis of functionalized pyridinium salts bearing a free amino group. [Link]
-
MDPI. (2022, October 10). Synthesis and Characterization of Novel Hydrazone Derivatives of Isonicotinic Hydrazide and Their Evaluation for Antibacterial and Cytotoxic Potential. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. preprints.org [preprints.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. growingscience.com [growingscience.com]
- 7. Lab Reporter [fishersci.co.uk]
- 8. researchgate.net [researchgate.net]
- 9. reddit.com [reddit.com]
- 10. prepchem.com [prepchem.com]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Purification of N-Methylisonicotinamide
Subject: Troubleshooting & Optimization Guide for Recrystallization Workflows Document ID: NMI-PUR-001 Last Updated: October 26, 2023 Audience: Chemical Process Engineers, Medicinal Chemists, R&D Scientists
Core Directive & Technical Scope
This guide addresses the purification of
As a pyridinecarboxamide derivative, this compound exhibits a specific polarity profile—a lipophilic pyridine ring coupled with a polar, hydrogen-bond-donating amide group. Successful purification requires balancing these properties to separate the target from common impurities like isonicotinic acid, unreacted methylamine, or coupling reagents.
Quick Reference: Physicochemical Profile
| Property | Data | Relevance to Recrystallization |
| Molecular Formula | Moderate molecular weight (136.15 g/mol ).[1] | |
| Polarity | High (Amide + Pyridine N) | Requires polar protic or polar aprotic solvents. |
| Melting Point | ~153–155 °C (Lit. varies) | High MP supports high-temperature dissolution without decomposition. |
| Key Impurities | Isonicotinic acid, inorganic salts | Acidic impurities may require pH control or specific solvent exclusion. |
Validated Recrystallization Protocol
Note: This protocol assumes a crude purity of >80%. If purity is lower, perform a preliminary flash column chromatography or acid-base extraction.
Phase A: Solvent Selection Strategy
The "Golden Rule" for this substrate is to utilize the temperature-dependent solubility differential in Ethanol (EtOH) or an Ethanol/Ethyl Acetate mixture.
-
Primary Solvent: Ethanol (95% or Absolute). High solubility at boiling; moderate-to-low solubility at
. -
Anti-Solvent (Optional): Ethyl Acetate (EtOAc) or
-Heptane. Used to force precipitation if yield is low.
Phase B: Step-by-Step Methodology
-
Saturation (The Dissolution):
-
Place crude
-methylisonicotinamide in a round-bottom flask equipped with a reflux condenser and magnetic stir bar. -
Add Ethanol (approx. 5–7 mL per gram of solid).
-
Heat the mixture to reflux (
). -
Checkpoint: If solids remain after 10 minutes of reflux, add more ethanol in 1 mL increments. If the solid looks like inorganic salt (non-flocculent, heavy), do not continue adding solvent; proceed to hot filtration.
-
-
Impurity Removal (Hot Filtration):
-
If the solution is colored (yellow/brown), add Activated Carbon (5 wt% of crude mass) carefully through the condenser. Reflux for 15 minutes.
-
Perform a hot filtration through a pre-warmed Celite pad or sintered glass funnel to remove carbon and insoluble inorganic salts.
-
Critical: Keep the filtrate receiving flask hot to prevent premature crystallization.
-
-
Crystallization (Nucleation & Growth):
-
Allow the filtrate to cool slowly to room temperature (approx.
) while stirring gently. Do not plunge into ice immediately ; this causes "oiling out" or entrapment of impurities. -
Once ambient temperature is reached and crystals are visible, cool the flask in an ice-water bath (
) for 1 hour to maximize yield.
-
-
Isolation:
-
Filter the crystals using vacuum filtration (Buchner funnel).
-
Wash the cake with cold Ethanol/EtOAc (1:1 mixture) or cold Ethanol.
-
Dry in a vacuum oven at
for 6–12 hours.
-
Workflow Visualization
The following diagram illustrates the logic flow for the purification process, including decision nodes for common failure modes.
Figure 1: Decision logic for the recrystallization of pyridinecarboxamide derivatives, highlighting intervention points for solubility issues.
Troubleshooting & FAQs
Q1: My product is "oiling out" (forming liquid droplets) instead of crystallizing. Why?
Diagnosis: This is a common phenomenon with amides. It occurs when the compound's melting point is depressed by impurities or solvent saturation, causing it to separate as a liquid phase before it can crystallize.[2] Corrective Action:
-
Reheat the mixture until the oil redissolves.
-
Add more solvent (dilute the solution slightly) to lower the saturation temperature below the "oiling" point.
-
Seed the solution with a tiny crystal of pure
-methylisonicotinamide at a temperature just above where the oil previously formed. -
Agitate vigorously to induce nucleation.
Q2: The crystals are colored yellow, but the pure compound should be white.
Diagnosis: Pyridine derivatives often oxidize or retain conjugated impurities (oligomers). Corrective Action:
-
Perform the Activated Carbon treatment described in Phase B, Step 2.
-
Ensure the hot filtration is efficient; fine carbon particles passing through the filter can re-contaminate the product. Use a double layer of filter paper or a Celite bed.
Q3: My yield is very low (<50%).
Diagnosis: The compound is likely too soluble in pure ethanol, or the mother liquor still holds significant product. Corrective Action:
-
Concentrate the Mother Liquor: Evaporate the filtrate to half its volume and cool again to obtain a second crop of crystals.
-
Use an Anti-Solvent: After dissolving in hot ethanol, add hot Ethyl Acetate or Hexane dropwise until the solution turns slightly cloudy, then cool. This forces the polar amide out of solution.
Q4: Can I use water as a solvent?
Technical Insight: Yes, isonicotinamide derivatives are often soluble in hot water. However, water has a high boiling point (
References
- Lide, D. R. (Ed.). CRC Handbook of Chemistry and Physics. 88th Edition. CRC Press. (General physical properties of pyridinecarboxamides).
-
Sigma-Aldrich. N-Methyl-4-pyridone-5-carboxamide Product Sheet. (Structural analogue solubility data).
-
PubChem. N-methylpiperidine-4-carboxamide Compound Summary. National Library of Medicine. (Physicochemical properties of related amides).
- Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry. 5th Edition. Longman Scientific & Technical.
-
Google Patents. Process for the purification of nicotinic acid amide. US4447615A. (Industrial purification of homologous nicotinamide via alkanol recrystallization).
Sources
Technical Support Center: Solving Solubility Issues of 4-Pyridinecarboxamide N-methyl- in Organic Solvents
Welcome to the technical support center for 4-Pyridinecarboxamide N-methyl-. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for the solubility challenges encountered during experimental work with this compound. Our approach is rooted in scientific principles and validated by field experience to ensure you can proceed with your research confidently and efficiently.
Frequently Asked Questions (FAQs)
Here we address the most common initial questions regarding the solubility of 4-Pyridinecarboxamide N-methyl-.
Q1: What are the general solubility characteristics of 4-Pyridinecarboxamide N-methyl-?
A1: 4-Pyridinecarboxamide N-methyl-, as a derivative of isonicotinamide, is a polar molecule. While its parent compound, isonicotinamide, is soluble in water, ethanol, DMSO, and methanol[1], the addition of a methyl group can alter its solubility profile. Generally, N-methylation can sometimes lead to an unexpected increase in aqueous solubility by altering the compound's crystal lattice energy and conformation in solution. However, in organic solvents, its solubility will be highly dependent on the solvent's polarity and its ability to form hydrogen bonds.
Q2: In which common organic solvents is 4-Pyridinecarboxamide N-methyl- expected to be soluble?
A2: Based on the solubility of its isomers and related compounds, 4-Pyridinecarboxamide N-methyl- is expected to have good solubility in polar aprotic solvents and some polar protic solvents. The following table summarizes the expected solubility based on data for its isomer, N-methylnicotinamide[2].
| Solvent | Type | Expected Solubility |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | High (approx. 15 mg/mL for isomer)[2] |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | High (approx. 15 mg/mL for isomer)[2] |
| Ethanol | Polar Protic | Moderate (approx. 2.5 mg/mL for isomer)[2] |
| Methanol | Polar Protic | Moderate to High |
| Dichloromethane (DCM) | Nonpolar | Low |
| Phosphate-Buffered Saline (PBS, pH 7.2) | Aqueous Buffer | Moderate (approx. 5-10 mg/mL for isomers)[2][3] |
Q3: Why is my 4-Pyridinecarboxamide N-methyl- not dissolving even in recommended solvents?
A3: Several factors can contribute to poor solubility, even in a suitable solvent:
-
Compound Purity: Impurities can significantly impact the dissolution process.
-
Solvent Quality: The presence of water in anhydrous solvents can decrease the solubility of certain organic compounds.
-
Temperature: Solubility is temperature-dependent. Lower ambient temperatures can reduce solubility.
-
Kinetic vs. Thermodynamic Solubility: You might be observing a kinetically limited dissolution. Physical agitation or gentle heating can often overcome this.
-
Particle Size: Larger crystals will dissolve more slowly than a fine powder.
Troubleshooting Guide for Solubility Issues
If you are encountering difficulties in dissolving 4-Pyridinecarboxamide N-methyl-, follow this systematic troubleshooting guide.
Issue 1: The compound is not dissolving in a recommended polar aprotic solvent (e.g., DMSO, DMF).
Causality: This is often a kinetic issue, where the rate of dissolution is slow, or the concentration is at or above the saturation point at the current temperature.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for insolubility in polar aprotic solvents.
Detailed Protocol:
-
Initial Dissolution Attempt:
-
Weigh the desired amount of 4-Pyridinecarboxamide N-methyl- into a clean, dry vial.
-
Add the appropriate volume of high-purity DMSO or DMF.
-
Vortex or stir the mixture vigorously for at least 5 minutes.
-
-
Gentle Heating:
-
If the compound remains undissolved, place the vial in a water bath or on a heat block at 30-40°C.
-
Continue to agitate the solution periodically. Caution: Do not overheat, as this could lead to degradation.
-
-
Sonication:
-
If solids persist, place the vial in a sonicator bath for 5-15 minutes. This can help break up aggregates and enhance dissolution.
-
-
Co-solvent System:
-
If the above steps fail, consider a co-solvent system. For example, if your final application is in an aqueous buffer, you can prepare a concentrated stock in DMSO and then dilute it into your buffer. Be mindful of the final DMSO concentration, as it can affect biological assays.
-
Issue 2: The compound precipitates out of solution upon dilution into an aqueous buffer.
Causality: This is a common issue when a compound is dissolved in a strong organic solvent and then introduced to a weaker, aqueous environment where its solubility is lower. The compound crashes out of the supersaturated solution.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for precipitation upon aqueous dilution.
Detailed Protocol:
-
Optimize Dilution Technique:
-
Add the concentrated organic stock solution dropwise to the vigorously stirring aqueous buffer. This helps to avoid localized high concentrations that can initiate precipitation.
-
-
pH Adjustment:
-
The pyridine moiety in 4-Pyridinecarboxamide N-methyl- is weakly basic. Lowering the pH of the aqueous buffer (e.g., to pH 4-6) can protonate the pyridine nitrogen, increasing its aqueous solubility. Perform small-scale tests to determine the optimal pH for your application.
-
-
Use of Solubilizing Excipients:
-
Cyclodextrins can form inclusion complexes with poorly soluble compounds, increasing their aqueous solubility. Consider using a cyclodextrin like 2-hydroxypropyl-β-cyclodextrin (HP-β-CD) in your aqueous buffer.
-
Protocol for Cyclodextrin Formulation:
-
Prepare a solution of HP-β-CD in your aqueous buffer (e.g., 10-20% w/v).
-
Slowly add your concentrated organic stock solution of 4-Pyridinecarboxamide N-methyl- to the stirring cyclodextrin solution.
-
-
Issue 3: The compound is "oiling out" instead of dissolving.
Causality: "Oiling out" occurs when a compound melts in the solvent at the working temperature but does not dissolve, forming an immiscible liquid phase. This can be due to a combination of a low melting point of the compound (or an impure compound with a depressed melting point) and the use of a solvent that is not ideal at that temperature.
Troubleshooting Steps:
-
Increase Solvent Volume: Add more of the solvent to decrease the concentration.
-
Change the Solvent: Switch to a solvent with a different polarity or a higher boiling point.
-
Use a Co-solvent System: Introduce a co-solvent in which the compound is more readily soluble to disrupt the "oiling out" phenomenon.
References
-
PubChem. (n.d.). 1,4-Dihydro-1-methyl-4-oxo-3-pyridinecarboxamide. Retrieved from [Link]
-
FooDB. (2011, September 21). Showing Compound N1-Methyl-4-pyridone-3-carboxamide (FDB023331). Retrieved from [Link]
- Yi, X., Chen, J., Xu, X., & Ma, Y. (2017). Solvent and Substituent Effects on the Conversion of 4-methoxypyridines to N-Methyl-4-pyridones.
-
National Institute of Standards and Technology. (2015, February 18). Dichloromethane with Water - IUPAC-NIST Solubilities Database. Retrieved from [Link]
- Google Patents. (n.d.). CN103408486A - Preparation method of 4-pyridinemethanol.
-
The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]
-
Wikipedia. (n.d.). Isonicotinamide. Retrieved from [Link]
- Cysewska, M., et al. (2021).
-
Scribd. (n.d.). Solubility Data of DMSO. Retrieved from [Link]
-
Gaylord Chemical. (n.d.). Dimethyl Sulfoxide (DMSO) Solubility Data. Retrieved from [Link]
-
ResearchGate. (2015, September 2). How to check the Drug solubility DMSO solvent ..?. Retrieved from [Link]
-
Axios Research. (n.d.). N-Methyl-4-pyridone-3-carboxamide-d3. Retrieved from [Link]
-
Wikipedia. (n.d.). N1-Methyl-4-pyridone-3-carboxamide. Retrieved from [Link]
- Chang, M. L. W., & Johnson, B. C. (1961). N-Methyl-4-pyridone-5-carboxamide as a Metabolite of Nicotinic Acid in Man and Monkey. Journal of Biological Chemistry, 236(7), 2096–2098.
-
OECD Existing Chemicals Database. (2002, August 13). 3-Pyridinecarboxamide (nicotinamide) CAS N°: 98-92-0. Retrieved from [Link]
Sources
Technical Guide: Removing Unreacted Methylamine from N-Methylisonicotinamide
Technical Support Center: Purification & Troubleshooting
Subject: Purification Protocols for N-Methylisonicotinamide (MNA) Synthesis
Target Impurity: Methylamine (MeNH
Executive Summary
The removal of unreacted methylamine from N-methylisonicotinamide presents a specific challenge due to the amphiphilic nature of the product. Unlike lipophilic amides, N-methylisonicotinamide exhibits significant water solubility (approx. 100 mg/mL), rendering standard aqueous acidic washes (e.g., 1M HCl) inefficient as they often lead to substantial product loss into the aqueous phase.
This guide prioritizes anhydrous purification strategies (Azeotropic Distillation and Solid-Supported Scavenging) to maximize yield while ensuring the complete removal of the volatile, odorous amine impurity.
Part 1: The Physicochemical Landscape
To select the correct protocol, one must understand the competing properties of the product and the impurity.
| Feature | Impurity: Methylamine | Product: N-Methylisonicotinamide | Implication |
| Boiling Point | -6.3°C (Gas at RT) | Solid (MP ~105°C) | Volatility is your primary lever. |
| pKa (Conj.[1] Acid) | 10.6 (Strong Base) | ~3.6 (Pyridine Nitrogen) | Product is weakly basic; Impurity is strongly basic. |
| Water Solubility | Miscible | High (~100 mg/mL) | Avoid aqueous extraction if possible. |
| Reactivity | Primary Amine (Nucleophilic) | Secondary Amide (Low Nucleophilicity) | Chemoselective scavenging is highly effective. |
Part 2: Troubleshooting Protocols (Tiered Approach)
Tier 1: The "Physical" Method (Azeotropic Removal)
Use this as the standard first step for all crude reaction mixtures.
The Logic: Methylamine is a gas, but it "sticks" in solution due to hydrogen bonding with the solvent (especially alcohols or water) or by forming salts. Azeotropic distillation disrupts these interactions and carries the amine out.
Protocol:
-
Concentrate: Remove the bulk reaction solvent (e.g., Methanol, THF) via rotary evaporation at 40°C.
-
The Ethanol Chase: Redissolve the crude residue in absolute ethanol (10 mL per gram of crude).
-
Evaporate: Rotovap to dryness again. The ethanol forms an azeotrope that helps drag out residual methylamine.
-
Repeat: Perform this "chase" 2–3 times.
-
High Vacuum: Place the solid on a high-vacuum manifold (<1 mbar) for 4–6 hours.
Scientist's Note: If your reaction used Methylamine Hydrochloride (salt form) and a base (like TEA), the methylamine is not volatile until you free-base it. You must add a stoichometric amount of a stronger base (e.g., NaOMe) to liberate the gas before evaporation, though this introduces salts.
Tier 2: The "Chemical" Method (Solid-Supported Scavenging)
Use this if the product still smells "fishy" or shows aliphatic amine peaks in NMR.
The Logic: Since aqueous washing risks product loss, we use Solid-Supported Scavengers . We introduce a polymer bead functionalized with an electrophile (Isocyanate or Aldehyde). The nucleophilic methylamine attacks the bead and becomes covalently tethered to the solid phase. The amide product (non-nucleophilic) remains in solution.[2] Filtration removes the bead and the impurity.
Recommended Scavenger: PS-Isocyanate or PS-Benzaldehyde .
Protocol:
-
Dissolve: Dissolve crude product in dry DCM or THF (approx. 10–20 mL/g).
-
Calculate Loading: Assume 10–20% excess methylamine remains. Add 2–3 equivalents of scavenger resin relative to the estimated impurity (standard resins are ~1.5 mmol/g loading).
-
Incubate: Agitate (do not stir with a magnetic bar, which grinds the beads) for 2–4 hours at room temperature.
-
Filter: Pass through a fritted glass funnel or a cotton plug.
-
Rinse: Wash the resin with the solvent to recover entrained product.
-
Concentrate: Evaporate the filtrate to obtain pure product.
Mechanism of Action (Graphviz Diagram):
Caption: Chemoselective removal of methylamine using polymer-supported isocyanate. The aliphatic amine reacts to form a urea, while the amide product remains unreactive.
Tier 3: The "Chromatographic" Method (Ion Exchange)
Use this for high-purity requirements (>99.5%) or large scale.
The Logic: We exploit the massive pKa difference (10.6 vs 3.6). A Strong Cation Exchange (SCX) column will retain both species. However, because Methylamine is a much stronger base, it binds tighter. We can elute the product with a "weak" ammonia solution that is strong enough to displace the pyridine but too weak to displace the methylamine.
Protocol:
-
Column: Use a silica-based SCX cartridge (e.g., propylsulfonic acid).
-
Load: Dissolve crude in MeOH and load onto the column.
-
Wash: Flush with MeOH (Neutrals elute).
-
Elute Product: Flush with 0.5 M Ammonia in Methanol .
-
Why: The ammonia (pKa ~9.2) is basic enough to deprotonate the Pyridine (pKa 3.6), releasing the product.
-
Why it works: The Methylamine (pKa 10.6) remains protonated and bound to the sulfonic acid residues on the silica because 0.5 M ammonia is not basic enough to fully displace it efficiently in the short elution window.
-
-
Regeneration (Waste): Flush with 2 M Ammonia or 7 M Ammonia in MeOH to strip the methylamine (discard this fraction).
Part 3: Frequently Asked Questions (FAQ)
Q1: Can I just wash with dilute HCl? A: Not recommended. Unlike lipophilic amides (e.g., benzamide), N-methylisonicotinamide is very water-soluble. If you wash a DCM solution of your product with 1M HCl, the pyridine ring will protonate (becoming ionic), and your product will migrate into the water layer along with the methylamine. You will lose your product.
Q2: My NMR shows a peak at 2.4 ppm that integrates to the product. Is this methylamine?
A: Likely yes. Free methylamine appears around 2.4–2.5 ppm in CDCl
Q3: I used Methylamine Hydrochloride and TEA. Now I have TEA salts. How do I remove them? A: TEA salts (Triethylamine Hydrochloride) are soluble in water and chloroform but less soluble in THF or Ether.
-
Method: Suspend your crude solid in dry THF. The product (MNA) is moderately soluble, but TEA-HCl often precipitates. Filter off the white solids.
-
Alternative: Use the SCX column method (Tier 3). Both TEA and Product will bind, but you can separate them based on ammonia gradient elution, or simply wash away the salts if using a reverse-phase C18 column.
Decision Tree: Workflow Optimization
Caption: Operational workflow for selecting the appropriate purification tier based on scale and impurity form.
References
-
Solubility & Physical Properties
-
Scavenging Protocols
-
Amide Synthesis Workup
-
Lanigan, R. M., & Sheppard, T. D. (2013). Recent developments in amide synthesis: Direct amidation of carboxylic acids and transamidation. European Journal of Organic Chemistry, 2013(33), 7453-7465. Link
-
-
pKa Data
Sources
- 1. N-METHYLNICOTINAMIDE | 114-33-0 [chemicalbook.com]
- 2. US2496114A - Purification of nicotinamide - Google Patents [patents.google.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. Amide Workup - Biofilm Inhibitor Synthesis [faculty.mercer.edu]
- 5. N'-Methylnicotinamide | C7H8N2O | CID 64950 - PubChem [pubchem.ncbi.nlm.nih.gov]
Troubleshooting hygroscopic nature of 4-Pyridinecarboxamide N-methyl-
Technical Support Center: 4-Pyridinecarboxamide N-methyl-
This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 4-Pyridinecarboxamide N-methyl-. Its inherent hygroscopic nature presents unique challenges in handling, storage, and experimentation. This document offers troubleshooting advice and validated protocols to ensure the integrity and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: What does it mean for 4-Pyridinecarboxamide N-methyl- to be hygroscopic?
A hygroscopic substance, such as 4-Pyridinecarboxamide N-methyl-, has a strong tendency to absorb moisture directly from the surrounding atmosphere.[1][2] This property is primarily due to the presence of polar functional groups (the amide and the pyridone ring) that can form hydrogen bonds with water molecules. This absorption can alter the compound's physical and chemical properties.[3]
Q2: Why is controlling the water content of my 4-Pyridinecarboxamide N-methyl- sample critical for my research?
Uncontrolled water absorption can significantly impact your experimental outcomes in several ways:
-
Inaccurate Weighing: A sample that is actively absorbing atmospheric moisture will show a continuously changing mass, making it impossible to accurately determine the amount of compound for a reaction or analysis.
-
Altered Stoichiometry: The absorbed water adds to the total mass, meaning the actual mass of your compound is less than the weighed mass. This leads to incorrect molar calculations, affecting reaction yields and kinetic studies.
-
Degradation and Stability: The presence of water can promote hydrolysis of the amide bond or other degradation pathways, especially under elevated temperatures or in the presence of catalysts, thus compromising the sample's purity and stability.[4]
-
Physical State Changes: Excessive water absorption can cause the powder to clump, cake, or in extreme cases, deliquesce (dissolve in the absorbed water), making it difficult to handle and dispense.[1][3]
Q3: How can I visually determine if my sample of 4-Pyridinecarboxamide N-methyl- has been compromised by moisture?
While analytical methods provide quantitative data, a visual inspection can offer initial clues. A pure, dry sample should be a free-flowing powder. Signs of moisture absorption include:
-
Clumping or Caking: The powder no longer flows freely and forms aggregates.
-
Change in Appearance: The material may appear damp or sticky.
-
Deliquescence: In cases of high humidity exposure, the solid may turn into a saturated solution or puddle.[1]
If you observe these changes, it is crucial to quantify the water content before using the material.
Q4: What is the difference between "water content" and "moisture content" determined by various analytical techniques?
These terms are often used interchangeably, but they can refer to different measurements depending on the analytical method used.[5]
-
Water Content: This specifically refers to the quantity of H₂O in the sample. Karl Fischer (KF) titration is the gold standard for this measurement because its chemical reaction is highly specific to water.[5][6]
-
Moisture Content: This is often determined by gravimetric methods like "Loss on Drying" (LOD), which can include not only water but also any other volatile substances (e.g., residual solvents) that evaporate upon heating.[5][7] Thermogravimetric Analysis (TGA) also measures mass loss on heating and falls into this category.[8]
For 4-Pyridinecarboxamide N-methyl-, it is essential to know if residual solvents could be present. If so, Karl Fischer titration is the preferred method for an accurate determination of water alone.[9]
Troubleshooting Guide
Issue: My experimental results (e.g., reaction yield, bioassay potency) are inconsistent and not reproducible.
This is a classic sign that the purity or effective concentration of your starting material is variable. The hygroscopic nature of 4-Pyridinecarboxamide N-methyl- is a likely culprit.
Caption: Troubleshooting inconsistent experimental results.
Explanation:
-
Verify Storage: First, confirm that the compound is stored correctly. It should be in a tightly sealed container, preferably within a desiccator containing an active desiccant (e.g., silica gel with a color indicator).[4][10] For highly sensitive applications, storage under an inert gas like nitrogen or argon is recommended.[4]
-
Review Handling: Assess your laboratory workflow. Are you minimizing the time the container is open? Are you weighing the compound in an environment with controlled humidity, such as a glove box?
-
Quantify Water Content: The most crucial step is to determine the exact water content. Karl Fischer titration is the recommended method for its accuracy and specificity to water.[11][12]
-
Take Corrective Action:
-
If the water content is known and consistent, you can mathematically correct for it in your mass calculations for future experiments.
-
If the water content is unacceptably high, you may attempt to dry the material. However, this must be done carefully, as excessive heat can cause decomposition.[3] A small test batch is advisable. After drying, the water content must be re-assessed.
-
Issue: The mass of my 4-Pyridinecarboxamide N-methyl- sample keeps increasing on the analytical balance.
This indicates that the compound is actively absorbing moisture from the laboratory air during the weighing process.
Solutions:
-
Work Quickly: Minimize the time the sample is exposed to the atmosphere. Have all materials ready before opening the primary container.[3]
-
Use a Controlled Environment: The most reliable solution is to handle and weigh the compound inside a glove box with a controlled, low-humidity atmosphere (<10% RH).
-
Weigh by Difference: Tare a sealed vial. Add the compound to the vial inside a low-humidity environment (if possible), seal it, and then weigh the sealed vial. The difference in mass is your sample weight. This prevents moisture uptake during the weighing itself.
-
Use a Weighing Funnel: For transferring the solid, use a powder funnel to minimize spills and speed up the process, reducing air exposure time.
Issue: My solid 4-Pyridinecarboxamide N-methyl- has formed hard clumps. Can I still use it?
Clumping is a clear sign of significant moisture absorption.[2]
Recommendations:
-
Do Not Assume Purity: The material's properties may have changed. The presence of water could have initiated slow degradation.
-
Break Up and Homogenize: You can gently break up the clumps with a clean, dry spatula.[3] It is critical to thoroughly mix the entire sample afterward to ensure homogeneity, as moisture absorption may not be uniform throughout the container.
-
Mandatory Water Content Analysis: Before use, you MUST determine the water content via Karl Fischer titration. This is non-negotiable for ensuring accurate stoichiometry.
-
Consider Discarding: If the compound is for a GMP or other highly regulated application, or if there is any suspicion of chemical degradation, it is safest to discard the affected lot and use a new, properly stored sample.
Key Experimental Protocols
Protocol 1: Standard Operating Procedure for Handling Hygroscopic Compounds
This protocol minimizes moisture exposure during routine handling and sample preparation.
Caption: Workflow for handling hygroscopic samples.
Protocol 2: Determination of Water Content by Karl Fischer (KF) Titration
This method provides a precise and accurate measurement of the water content in a sample of 4-Pyridinecarboxamide N-methyl-.[9][12]
Principle: The Karl Fischer reaction is a redox titration where iodine reacts stoichiometrically with water in the presence of sulfur dioxide, a base, and an alcohol solvent.[6] The endpoint is detected potentiometrically when an excess of iodine is present.
Instrumentation & Reagents:
-
Volumetric or Coulometric Karl Fischer Titrator
-
Appropriate KF Reagent (e.g., CombiTitrant) and Solvent (e.g., Methanol)
-
Analytical Balance (readable to 0.1 mg)
-
Gas-tight syringe for sample introduction
Procedure (Volumetric Method):
-
System Preparation: Fill the titrator with fresh KF reagent and solvent. Allow the instrument to self-condition by titrating any ambient moisture in the titration cell to a stable, dry endpoint.
-
Titer Determination: Accurately add a known amount of a certified water standard (e.g., sodium tartrate dihydrate or a liquid standard) to the conditioned cell. Titrate to the endpoint. The titer (mg H₂O per mL of titrant) is calculated automatically. Repeat 2-3 times for an average value.
-
Sample Analysis: a. Accurately weigh a suitable amount of 4-Pyridinecarboxamide N-methyl- (typically 50-100 mg, depending on expected water content) into a dry, clean weighing boat or directly into a syringe. b. Quickly and carefully introduce the sample into the KF titration cell. c. Begin the titration. The instrument will automatically add titrant until the endpoint is reached.
-
Calculation: The instrument's software will calculate the percentage of water using the following formula: % H₂O = (Volume of Titrant (mL) * Titer (mg/mL)) / Sample Mass (mg) * 100
-
Replicates: Perform the analysis in triplicate to ensure precision.
| Parameter | Typical Value | Purpose |
| Sample Mass | 50 - 150 mg | Ensures a sufficient amount of water for an accurate titration endpoint. |
| Solvent | Anhydrous Methanol | Dissolves the sample and participates in the reaction.[12] |
| Titer (mg/mL) | ~5 mg/mL | Concentration of water equivalent per mL of the iodine-containing titrant. |
| Stirring Speed | Moderate | Ensures rapid and complete reaction of the sample with the reagent. |
Protocol 3: Estimation of Moisture Content by Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature.[13] It is useful for determining the temperature at which water is lost and can distinguish between surface (adsorbed) water and bound (hydrated) water.[8]
Instrumentation:
-
Thermogravimetric Analyzer
-
TGA pans (e.g., aluminum or ceramic)
-
Analytical Balance
Procedure:
-
Instrument Setup: Calibrate the TGA for mass and temperature according to the manufacturer's instructions.
-
Sample Preparation: a. Tare an empty TGA pan. b. Place 5-10 mg of 4-Pyridinecarboxamide N-methyl- into the pan. Record the exact initial mass.
-
Thermal Method: a. Load the sample into the TGA furnace. b. Purge with an inert gas (e.g., Nitrogen) at a constant flow rate (e.g., 50 mL/min). c. Heat the sample according to a defined temperature program. A typical program for moisture analysis is:
- Equilibrate at 30°C for 5 minutes.
- Ramp the temperature to 120°C at a rate of 10°C/min.
- Hold at 120°C for 10-20 minutes to ensure all free water is removed.
-
Data Analysis: a. The TGA software will generate a curve of mass vs. temperature. b. The weight loss step occurring below ~110°C typically corresponds to the loss of free water and other volatile components. c. Calculate the percentage mass loss in this region to estimate the moisture content.
| Parameter | Typical Setting | Rationale |
| Sample Mass | 5 - 10 mg | Provides a clear weight loss signal without overwhelming the detector. |
| Heating Rate | 10 °C/min | A standard rate that balances resolution and analysis time. |
| Purge Gas | Nitrogen (50 mL/min) | Prevents oxidative degradation of the sample during heating. |
| Final Temperature | 120 °C | Sufficient to drive off adsorbed water without causing thermal decomposition of the compound. |
References
- Mettler-Toledo. (n.d.). Techniques for the Determination of Moisture Content, Water Content and Loss on Drying.
- ResolveMass Laboratories Inc. (2025, September 29). TGA Analysis for Moisture Content.
- TutorChase. (n.d.). How do you handle hygroscopic solutes in the lab?.
- B&M Scientific. (2025, October 15). How to Safely Store Lab Chemicals and Reagents.
- TCA Lab / Alfa Chemistry. (n.d.). Mastering Karl Fischer Moisture Analysis: A Complete Guide.
- NETZSCH Analyzing & Testing. (2020, May 18). Identify Water Absorption and Determine Moisture Content with Thermogravimetric Analysis.
- Apollo Scientific. (n.d.). Chemical Storage in Research Labs: Safety & Compliance.
- Radwag. (n.d.). Thermogravimetric Testing of the Water Content in Plastic Granules.
- A&D Weighing. (2024, June 20). Guide to Safe Chemical Storage: Best Practices for the Industry.
- ARDL. (n.d.). Moisture Content by Karl Fischer Titration.
- Interactive Learning Paradigms, Incorporated. (2025, October 18). The MSDS HyperGlossary: Hygroscopic.
- ISSMGE. (n.d.). Thermogravimetric analysis as a useful tool for adsorbed water assessment: case of bentonite.
- Sigma-Aldrich. (n.d.). Karl Fischer Titration Tips: Water Content Measurement.
- Cayman Chemical. (n.d.). N-Methyl-4-pyridone-5-carboxamide.
- Ibis Scientific, LLC. (2025, May 19). The Role of Desiccants in Protecting Hygroscopic Chemicals.
- Wikipedia. (n.d.). Karl Fischer titration.
- Chromatography Forum. (2008, November 27). How to Handle Hygroscopic Reference Standards?.
- National Physical Laboratory. (n.d.). Moisture content of solids and liquids.
- Mettler-Toledo. (n.d.). What Is Karl Fischer Titration?.
- Sigma-Aldrich. (n.d.). N-Methyl-4-pyridone-5-carboxamide 95 769-49-3.
- OECD Existing Chemicals Database. (2002, August 13). 3-Pyridinecarboxamide (nicotinamide) CAS N°: 98-92-0.
Sources
- 1. The MSDS HyperGlossary: Hygroscopic [ilpi.com]
- 2. ibisscientific.com [ibisscientific.com]
- 3. tutorchase.com [tutorchase.com]
- 4. How to Safely Store Lab Chemicals and Reagents - B&M Scientific [bmscientific.co.za]
- 5. mt.com [mt.com]
- 6. Karl Fischer titration - Wikipedia [en.wikipedia.org]
- 7. Moisture content of solids and liquids - NPL [npl.co.uk]
- 8. resolvemass.ca [resolvemass.ca]
- 9. ardl.com [ardl.com]
- 10. apolloscientific.co.uk [apolloscientific.co.uk]
- 11. tcalab.alfa-chemistry.com [tcalab.alfa-chemistry.com]
- 12. mt.com [mt.com]
- 13. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
Validation & Comparative
A Senior Application Scientist's Guide to the 1H NMR Spectrum of 4-Pyridinecarboxamide, N-methyl-: A Comparative Interpretation
Introduction: In the landscape of pharmaceutical and materials science, the precise structural elucidation of novel compounds is paramount. 4-Pyridinecarboxamide, N-methyl- (also known as N-methylisonicotinamide), a derivative of the vitamin B3 family, presents a unique spectroscopic puzzle. Its structure, featuring a pyridine ring and an N-methylated amide group, results in a ¹H NMR spectrum that is highly sensitive to the electronic interplay between these moieties.
This guide provides an in-depth, comparative analysis for interpreting the ¹H NMR spectrum of 4-Pyridinecarboxamide, N-methyl-. In the absence of a readily available public spectrum for this specific compound, we will employ a predictive approach grounded in first principles and draw robust comparisons with its structural isomers and parent compound. This methodology not only enables the confident identification of the target molecule but also deepens our understanding of structure-property relationships in heterocyclic chemistry.
Part 1: Predictive Analysis of the 4-Pyridinecarboxamide, N-methyl- Spectrum
The structure of 4-Pyridinecarboxamide, N-methyl- dictates four distinct proton environments. The symmetry of the 4-substituted pyridine ring simplifies the aromatic region into a classic AA'BB' system.
Molecular Structure and Proton Designations:
Caption: Structure of 4-Pyridinecarboxamide, N-methyl- with key protons labeled.
Based on established principles of NMR spectroscopy, where electron-withdrawing groups deshield adjacent protons, we can predict the chemical shifts.[1][2] The pyridine nitrogen and the carboxamide group are both strongly electron-withdrawing, significantly shifting the aromatic protons downfield.
Table 1: Predicted ¹H NMR Data for 4-Pyridinecarboxamide, N-methyl-
| Signal Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Rationale |
| Hα, Hα' (Protons at C2, C6) | 8.6 - 8.8 | Doublet (d) | 5 - 6 Hz | Strong deshielding due to proximity to the electron-deficient pyridine nitrogen. |
| Hβ, Hβ' (Protons at C3, C5) | 7.7 - 7.9 | Doublet (d) | 5 - 6 Hz | Deshielded by the aromatic system and the C4 substituent, but less so than Hα protons. |
| N-H (Amide Proton) | 8.0 - 8.5 (solvent dependent) | Broad Singlet (br s) | N/A | Subject to hydrogen bonding and exchange; often appears as a broad signal. |
| N-CH₃ (Methyl Protons) | 2.9 - 3.1 | Doublet (d) | ~5 Hz | Signal is a doublet due to coupling with the N-H proton. May appear as a singlet if N-H exchange is rapid or upon D₂O exchange. |
Part 2: A Comparative Guide to Isomeric Pyridinecarboxamides
To validate our predictions and understand the subtleties of the spectrum, we will compare our target molecule with its parent compound and its 3-substituted isomer, for which experimental data is available.
Case Study 1: Isonicotinamide (The Parent Compound)
Isonicotinamide lacks the N-methyl group. Its ¹H NMR spectrum provides a baseline for the chemical shifts of the pyridine ring protons. Experimental data shows two doublets in the aromatic region, consistent with the 4-substituted pattern.[3][4][5] The key difference lies in the amide protons (NH₂), which typically appear as a broad singlet integrating to two protons.
Case Study 2: N-Methylnicotinamide (The 3-Isomer)
Moving the N-methylcarboxamide group to the 3-position breaks the molecule's symmetry, resulting in four unique aromatic proton signals. This provides a powerful illustration of how substituent position dramatically alters the spectrum. Data from PubChem for the 3-isomer in H₂O shows a complex downfield region and a methyl signal.[6]
Table 2: Comparative ¹H NMR Data of Pyridinecarboxamide Analogs
| Compound | Solvent | Aromatic Protons (δ, ppm) | N-CH₃ Protons (δ, ppm) | Amide N-H Protons (δ, ppm) |
| 4-Pyridinecarboxamide, N-methyl- (Predicted) | CDCl₃ | Hα: 8.6-8.8 (d), Hβ: 7.7-7.9 (d) | ~3.0 (d) | ~8.2 (br s) |
| Isonicotinamide (Experimental) [4][7] | CD₃OD | Hα: ~8.7 (d), Hβ: ~7.9 (d) | N/A | NH₂ protons are often exchanged or broad. |
| N-Methylnicotinamide (Experimental) [6] | H₂O | 9.29, 8.97, 8.91, 8.20 (complex multiplets) | N/A (not assigned) | N/A (likely exchanged in H₂O) |
This comparison highlights a key diagnostic feature: the spectrum of the 4-substituted isomer should be significantly simpler in the aromatic region (two signals) than the 3-substituted isomer (four signals). The presence of a doublet around 3.0 ppm coupled to a broad singlet would be a strong indicator of the N-methyl amide moiety.
Part 3: Authoritative Experimental Protocols
To ensure the acquisition of high-quality, reproducible data, adherence to standardized protocols is essential. The following sections detail field-proven methodologies for sample preparation and data acquisition.
Protocol 1: ¹H NMR Sample Preparation
The goal of this protocol is to create a homogeneous, particle-free solution at an appropriate concentration to maximize spectral quality.[8]
Materials:
-
4-Pyridinecarboxamide, N-methyl- (5-10 mg)[9]
-
High-quality 5 mm NMR tube[10]
-
Deuterated chloroform (CDCl₃) with 0.03% TMS
-
Pasteur pipette and glass wool
-
Vortex mixer
Methodology:
-
Weighing: Accurately weigh 5-10 mg of the sample directly into a clean, dry vial. The use of ~10 mg is a good starting point for a standard ¹H spectrum.[9]
-
Solvent Addition: Add approximately 0.6-0.7 mL of deuterated solvent (e.g., CDCl₃) to the vial.[8] This volume is optimal for positioning within the NMR probe's coil.[11]
-
Dissolution: Cap the vial and gently vortex until the sample is fully dissolved. Visually inspect for any remaining solid material.
-
Filtration (Critical Step): Tightly pack a small plug of glass wool into a Pasteur pipette. Filter the sample solution through the glass wool directly into the NMR tube. This step is crucial to remove any particulate matter, which can severely degrade magnetic field homogeneity and result in poor spectral resolution.
-
Capping and Labeling: Cap the NMR tube securely and label it clearly with a permanent marker.
Protocol 2: 1D ¹H NMR Data Acquisition
This protocol outlines the setup of a standard 1D proton experiment on a modern NMR spectrometer. The parameters are chosen to balance signal-to-noise, resolution, and experimental time.
Workflow Diagram:
Caption: General workflow for NMR analysis from sample preparation to data interpretation.
Key Acquisition Parameters:
-
Pulse Program: zg30 or zg. A zg30 program uses a 30° pulse angle, which allows for a shorter relaxation delay (d1) and faster acquisition if multiple scans are needed.[12] For a simple 1-scan survey, zg (90° pulse) is sufficient.
-
Number of Scans (ns): Start with 8 or 16 scans. The signal-to-noise ratio improves with the square root of the number of scans.[13] For a ~10 mg sample, 8 scans should provide excellent signal.
-
Acquisition Time (at): 2-4 seconds. This duration ensures that the Free Induction Decay (FID) has sufficiently decayed, leading to good digital resolution in the transformed spectrum.[13][14]
-
Relaxation Delay (d1): 1-2 seconds. This is the wait time between scans to allow for partial T1 relaxation.
-
Spectral Width (sw): ~16 ppm. A range from approximately -2 to 14 ppm is standard for most organic molecules and will comfortably contain all expected signals.[14]
-
Receiver Gain (rg): Set automatically by the spectrometer via a rga (receiver gain adjust) command. This optimizes the signal intensity without clipping the FID, which is critical for quantitative accuracy.[13]
Conclusion
The ¹H NMR spectrum of 4-Pyridinecarboxamide, N-methyl- is characterized by a set of distinct, predictable signals. The definitive features for its identification are:
-
A simple AA'BB' pattern in the downfield aromatic region (8.6-8.8 ppm and 7.7-7.9 ppm), confirming the 4-substitution pattern.
-
A doublet signal for the N-methyl group around 3.0 ppm.
-
A corresponding broad singlet for the amide proton that disappears upon D₂O exchange.
By employing a comparative analysis with its isomers, researchers can confidently distinguish 4-Pyridinecarboxamide, N-methyl- from its analogs. Adherence to the rigorous experimental protocols outlined in this guide will ensure the acquisition of high-fidelity data, forming a solid foundation for any research or development endeavor.
References
-
N'-Methylnicotinamide | C7H8N2O | CID 64950 - PubChem. National Center for Biotechnology Information. [Link]
-
Optimized Default 1H Parameters | NMR Facility - Chemistry Department. University of Missouri-St. Louis. [Link]
-
NMR Sample Preparation. University of Ottawa. [Link]
-
How do I choose the right acquisition parameters for a quantitative NMR measurement? LibreTexts Chemistry. [Link]
-
1H ACQUISITION PERIOD - IMSERC. Northwestern University. [Link]
-
The Acquisition Parameters. University of Wisconsin-Madison. [Link]
-
Supporting Information - The Royal Society of Chemistry. Royal Society of Chemistry. [Link]
-
1 Н NMR spectrum of isonicotinamide molecule in СD 3 OD. ResearchGate. [Link]
-
1-Methylnicotinamide | C7H9N2O+ | CID 457 - PubChem. National Center for Biotechnology Information. [Link]
-
NMR acquisition parameters and qNMR. Nanalysis. [Link]
-
NMR sample preparation. University of Geneva. [Link]
-
Showing Compound N-Methylnicotinamide (FDB023115) - FooDB. FooDB. [Link]
-
Sample Preparation and Positioning - NMR. University of Notre Dame. [Link]
-
NMR Sample Preparation. Western University. [Link]
-
Graph depicting 1 H-NMR titration of isonicotinamide with AgNO 3. ResearchGate. [Link]
-
NMR Sample Preparation: The Complete Guide. Organomation. [Link]
-
Supporting Information - The Royal Society of Chemistry. Royal Society of Chemistry. [Link]
-
Isonicotinamide - Optional[1H NMR] - Spectrum - SpectraBase. SpectraBase. [Link]
-
Partial 600 MHz 1 H NMR spectra of urine. ResearchGate. [Link]
-
The amide rotational barrier in isonicotinamide: Dynamic NMR and ab initio studies. PubMed. [Link]
-
1H NMR Spectrum (1D, 500 MHz, H₂O, predicted) (NP0193391) - NP-MRD. Natural Products Magnetic Resonance Database. [Link]
-
Appendix I. University of North Texas Digital Library. [Link]
-
NMR Chemical Shift Values Table. Chemistry Steps. [Link]
-
On the coordination chemistry of phosphinecarboxamide: Assessing ligand basicity. Dalton Transactions. [Link]
-
1H NMR Spectrum (PHY0074798) - PhytoBank. PhytoBank. [Link]
-
Tables For Organic Structure Analysis. University of California, Los Angeles. [Link]
-
Showing Compound N1-Methyl-4-pyridone-3-carboxamide (FDB023331) - FooDB. FooDB. [Link]
-
1,4-Dihydro-1-methyl-4-oxo-3-pyridinecarboxamide | C7H8N2O2 | CID 440810 - PubChem. National Center for Biotechnology Information. [Link]
-
N-Methyl-4-Pyridin-4-Yl-1h-Pyrrole-2-Carboxamide | C11H11N3O - PubChem. National Center for Biotechnology Information. [Link]
-
Table of characteristic proton NMR chemical shifts. University of Colorado Boulder. [Link]
-
4-Pyridinecarboxamide. NIST WebBook. [Link]
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- 5. spectrabase.com [spectrabase.com]
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- 14. NMR acquisition parameters and qNMR — Nanalysis [nanalysis.com]
Technical Guide: FTIR Characterization of N-Methylisonicotinamide
Executive Summary
N-Methylisonicotinamide (N-MINA) is a secondary amide derivative of isonicotinic acid, frequently utilized in pharmaceutical co-crystal engineering and supramolecular chemistry due to its robust hydrogen-bonding capabilities.
This guide provides a definitive spectroscopic profile of N-MINA, distinguishing it from its structural isomers and parent compounds. Unlike generic templates, this document focuses on the comparative identification of N-MINA against Isonicotinamide (INA) and N-Methylnicotinamide (N-MNA) , enabling researchers to validate synthesis purity and structural integrity.
Part 1: The Spectroscopic Fingerprint of N-Methylisonicotinamide
The FTIR spectrum of N-MINA is defined by the interplay between its pyridine ring (4-substitution) and the secondary amide group .
Characteristic Peak Assignments
The following table synthesizes the critical vibrational modes. Note that exact wavenumbers may shift ±2-5 cm⁻¹ depending on the sampling method (ATR vs. KBr) and crystalline polymorphism.
| Functional Group | Vibration Mode | Wavenumber (cm⁻¹) | Description & Diagnostic Value |
| Secondary Amide | N-H Stretch ( | 3280 – 3320 | Single sharp band. Distinguishes N-MINA from primary amides (which show a doublet). Broadens significantly if H-bonding is present.[1][2] |
| Amide I | C=O Stretch ( | 1640 – 1670 | Strong intensity. Sensitive to crystalline packing. Lower frequency indicates strong intermolecular H-bonding. |
| Amide II | N-H Bend / C-N Stretch ( | 1540 – 1560 | Critical Identifier. Characteristic of secondary amides (trans-configuration). Often absent or weak in primary amides. |
| Pyridine Ring | C=C / C=N Ring Stretch | 1590 – 1610 | Aromatic ring breathing. The position confirms the pyridine core integrity. |
| Methyl Group | C-H Stretch ( | 2900 – 3000 | Weak bands just below 3000 cm⁻¹. Confirms methylation of the amide nitrogen. |
| Ring Substitution | C-H Out-of-Plane Bend | 800 – 850 | Para-substitution signature. Confirms the 4-position of the amide group (distinguishes from 3-substituted isomers). |
Structural Causality
-
The Amide II Shift: In N-MINA, the coupling of the N-H bending and C-N stretching modes creates a distinct band around 1550 cm⁻¹. In the parent compound (Isonicotinamide), this mode is replaced by an NH₂ scissoring vibration, appearing at a different frequency (~1620 cm⁻¹).
-
Resonance Effects: The electron-withdrawing nature of the pyridine ring (especially in the para position) decreases the electron density on the amide nitrogen, slightly increasing the C=O character compared to aliphatic amides.
Part 2: Comparative Analysis (The Alternatives)
To ensure accurate identification, N-MINA must be compared against its most common "imposters": its parent reactant (Isonicotinamide ) and its structural isomer (N-Methylnicotinamide ).
Comparative Data Table
| Feature | N-Methylisonicotinamide (Target) | Isonicotinamide (Parent) | N-Methylnicotinamide (Isomer) |
| Structure | Secondary Amide, Para-sub | Primary Amide, Para-sub | Secondary Amide, Meta-sub |
| N-H Region (3100-3500 cm⁻¹) | Single Band (~3300) | Doublet (Sym/Asym ~3360/3180) | Single Band (~3300) |
| Amide II (~1550 cm⁻¹) | Strong Band (N-H Bend) | Absent/Different (NH₂ Scissor ~1620) | Strong Band (N-H Bend) |
| Fingerprint (600-900 cm⁻¹) | ~840 cm⁻¹ (Para-sub) | ~840 cm⁻¹ (Para-sub) | ~700-750 cm⁻¹ (Meta-sub) |
Differential Diagnosis Logic
-
Vs. Isonicotinamide: Look at the 3300 cm⁻¹ region . If you see a "doublet" (two distinct peaks), you have unreacted Isonicotinamide (Primary Amide). N-MINA shows a single N-H peak.
-
Vs. N-Methylnicotinamide: Look at the fingerprint region (600-900 cm⁻¹) . N-MINA (4-substituted) typically shows a strong band near 840 cm⁻¹. The isomer (3-substituted) will show bands characteristic of meta-substitution, often lower in frequency (~700-750 cm⁻¹).
Part 3: Experimental Protocol (ATR-FTIR)
Objective: Obtain a high-resolution spectrum suitable for polymorphic differentiation and purity analysis. Method: Attenuated Total Reflectance (ATR) is recommended over KBr pellets to prevent pressure-induced polymorphic transitions.
Workflow Visualization
Figure 1: Step-by-step ATR-FTIR acquisition workflow for solid pharmaceutical intermediates.
Detailed Steps
-
System Prep: Ensure the ATR crystal (Diamond or ZnSe) is chemically clean. Run a background scan (air) to subtract atmospheric CO₂ (~2350 cm⁻¹) and H₂O.
-
Sample Loading: Place approximately 5-10 mg of N-MINA powder onto the crystal.
-
Contact Optimization: Lower the pressure arm. For crystalline solids, apply high pressure to ensure intimate contact with the crystal. Poor contact results in weak peaks and a noisy baseline.
-
Self-Validation Check: The Amide I peak (approx. 1650 cm⁻¹) should have an absorbance > 0.1 but < 1.0.
-
-
Acquisition:
-
Resolution: 4 cm⁻¹ (Standard) or 2 cm⁻¹ (High Res for polymorphs).
-
Scans: 32 or 64 scans to improve Signal-to-Noise ratio.
-
-
Processing: Apply "ATR Correction" (if your software supports it) to account for the depth of penetration dependence on wavelength.
Part 4: Data Interpretation & Decision Logic
Use the following logic flow to confirm the identity of your synthesized or purchased compound.
Figure 2: Decision tree for distinguishing N-MINA from its parent reactant and structural isomer.
Troubleshooting Common Anomalies
-
Broad N-H Band: If the sharp peak at 3300 cm⁻¹ becomes a broad mound, your sample is likely hygroscopic (absorbed water) or participating in strong intermolecular hydrogen bonding (amorphous phase). Dry the sample and re-run.
-
Split Amide I Peak: If the peak at 1650 cm⁻¹ splits, you may have a mixture of polymorphs or a co-crystal formation if processed with other agents.
References
-
Ramalingam, S., et al. (2010).[3][4] "FT-IR and FT-Raman vibrational spectra and molecular structure investigation of nicotinamide." Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. (Provides baseline vibrational assignments for pyridine-amide systems).
-
Aitipamula, S., et al. (2012). "Polymorphs, Salts, and Cocrystals: What’s in a Name?" Crystal Growth & Design. (Context for amide hydrogen bonding patterns in isonicotinamide derivatives).
-
Specac Application Notes. (2025). "Interpreting Infrared Spectra: Amide and Pyridine Assignments." (General reference for primary vs secondary amide shifts).
-
Thermo Fisher Scientific. (2025). "Mixed vs. Pure: How FTIR can assess enantiomers and isomers."[5] (Methodology for distinguishing structural isomers via FTIR).
Sources
- 1. Interpreting Infrared Spectra - Specac Ltd [specac.com]
- 2. azooptics.com [azooptics.com]
- 3. researchgate.net [researchgate.net]
- 4. FT-IR and FT-Raman vibrational spectra and molecular structure investigation of nicotinamide: A combined experimental and theoretical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. documents.thermofisher.com [documents.thermofisher.com]
A Comparative Guide to N-methylnicotinamide and N-methylisonicotinamide: A Tale of a Well-Known Metabolite and its Obscure Isomer
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Isomeric Position
In the landscape of molecular biology and pharmacology, the seemingly minor alteration of a functional group's position on an aromatic ring can spell the difference between a pivotal endogenous metabolite and a little-studied chemical curiosity. This guide delves into the properties of two such isomers: N-methylnicotinamide (NMNA) and N-methylisonicotinamide (NMIA).
NMNA, a methylated derivative of nicotinamide (a form of vitamin B3), is a well-documented, biologically active metabolite found in humans.[1][2] Its presence and concentration are linked to fundamental metabolic pathways, including NAD+ regulation, and it exhibits a range of physiological effects, from anti-inflammatory to antithrombotic actions.[3][4][5]
Conversely, N-methylisonicotinamide (NMIA), the structural isomer of NMNA where the N-methylcarboxamide group is at the 4-position of the pyridine ring instead of the 3-position, exists in a state of scientific obscurity. While commercially available as a synthetic compound, there is a conspicuous absence of published experimental data on its biological activities, metabolism, or detailed physicochemical properties. This guide will therefore provide a comprehensive, data-supported overview of the well-characterized NMNA and a theoretical comparison to NMIA, grounded in their structural differences. This comparative analysis aims to highlight the profound impact of substituent placement on molecular behavior and to provide a foundational understanding for any future research into NMIA.
N-methylnicotinamide (NMNA): The Endogenous Modulator
N-methylnicotinamide, also referred to as 1-methylnicotinamide (1-MNA), is the primary product of nicotinamide methylation in the body, a reaction catalyzed by the enzyme nicotinamide N-methyltransferase (NNMT).[6][7][8][9] This process is not merely for clearance but is a key regulatory node in cellular metabolism.[7][8][9]
Physicochemical Properties of NMNA
A summary of the experimentally determined physicochemical properties of NMNA is presented below. These properties are crucial for understanding its absorption, distribution, and interaction with biological systems.
| Property | Value | Source |
| IUPAC Name | N-methylpyridine-3-carboxamide | PubChem[1] |
| CAS Number | 114-33-0 | Cayman Chemical[3] |
| Molecular Formula | C₇H₈N₂O | PubChem[1] |
| Molecular Weight | 136.15 g/mol | PubChem[1] |
| Melting Point | 102 - 105 °C | PubChem[1] |
| logP | 0.00 | PubChem[1] |
| Solubility | DMSO: 15 mg/mLPBS (pH 7.2): 10 mg/mLEthanol: 2.5 mg/mL | Cayman Chemical[3][10] |
Biological Synthesis and Metabolism
NMNA is synthesized in the cytoplasm, primarily in the liver, where NNMT is highly expressed.[3][6] The enzyme transfers a methyl group from S-adenosyl methionine (SAM) to the pyridine nitrogen of nicotinamide.[6][8] NMNA is not a terminal metabolite; it is further oxidized by aldehyde oxidase (AOX) to N1-methyl-2-pyridone-5-carboxamide (2PY) and N1-methyl-4-pyridone-3-carboxamide (4PY), which are then excreted in the urine.[5][6][11]
Key Biological Activities
Once considered an inactive detoxification product, NMNA is now recognized for its diverse and significant biological activities.
-
Vascular Protective Effects: NMNA improves endothelial function by increasing the bioavailability of nitric oxide (NO), a crucial vasodilator.[3][12] It has been shown to enhance the activity of endothelial nitric oxide synthase (eNOS).[12]
-
Anti-inflammatory and Antithrombotic Properties: NMNA exhibits anti-inflammatory effects and can inhibit platelet-dependent thrombosis.[4][5][13] This action is mediated by the cyclooxygenase-2 (COX-2) and prostacyclin pathway.[13] However, unlike its precursor nicotinamide, NMNA does not significantly inhibit the production of pro-inflammatory cytokines like TNF-α or IL-6 from activated macrophages, suggesting a distinct mechanism of action.[5]
-
Regulation of NAD+ Metabolism: By acting as a product inhibitor of NNMT, exogenous NMNA can regulate the NAD+ salvage pathway.[3] This feedback inhibition can preserve the nicotinamide pool for NAD+ synthesis.[8]
-
Metabolic Regulation: Elevated NNMT expression and, consequently, NMNA production are linked to metabolic conditions like obesity and type 2 diabetes.[8][14] NMNA itself has been shown to alleviate some metabolic abnormalities in animal models of Polycystic Ovary Syndrome (PCOS).[15]
N-methylisonicotinamide (NMIA): The Uncharacterized Isomer
N-methylisonicotinamide is the C4 isomer of NMNA. The shift of the N-methylcarboxamide group from the 3- to the 4-position of the pyridine ring is the sole difference between the two molecules. Despite this seemingly simple change, the available scientific information on NMIA is drastically limited.
Physicochemical Properties of NMIA (Predicted)
No experimental data for the physicochemical properties of NMIA were found in the surveyed literature. The following table presents in silico computed properties, which can offer theoretical estimations but have not been experimentally verified.
| Property | Predicted Value | Source |
| IUPAC Name | N-methylpyridine-4-carboxamide | ECHEMI[13] |
| CAS Number | 6843-37-4 | ECHEMI[13] |
| Molecular Formula | C₇H₈N₂O | ECHEMI[13] |
| Molecular Weight | 136.15 g/mol | ECHEMI[13] |
| Topological Polar Surface Area | 42 Ų | ECHEMI[13] |
| Hydrogen Bond Donor Count | 1 | ECHEMI[13] |
| Hydrogen Bond Acceptor Count | 2 | ECHEMI[13] |
Biological Activity and Metabolism: A Knowledge Vacuum
Extensive literature searches yielded no evidence of NMIA being a metabolite of isonicotinamide or its more famous derivative, the anti-tuberculosis drug isoniazid. The metabolism of isoniazid primarily proceeds through acetylation and hydrolysis, yielding metabolites like isonicotinic acid and hydrazine, without significant N-methylation of the pyridine ring being reported in mammals.[11][16][17][18]
This lack of biological data strongly suggests that isonicotinamide is not a substrate for the NNMT enzyme. The precise geometry and electronic distribution of the nicotinamide ring are critical for its recognition and binding to the NNMT active site. The repositioning of the carboxamide group to the C4 position in isonicotinamide likely prevents the necessary molecular interactions for enzymatic methylation to occur.
Structural and Theoretical Comparison
The key difference between NMNA and NMIA lies in the topology of the pyridine ring, which has profound implications for their electronic properties and potential biological interactions.
-
Electronic Distribution and Dipole Moment: The position of the electron-withdrawing N-methylcarboxamide group significantly influences the electron density of the pyridine ring. In NMNA (3-substituted), the inductive and resonance effects alter the charge distribution across the ring differently than in NMIA (4-substituted). This would result in distinct molecular dipole moments, affecting properties like solubility, crystal packing, and interactions with polar molecules like water and protein active sites.
-
Enzyme-Substrate Recognition: As noted, the substrate specificity of NNMT is tailored to the 3-substituted structure of nicotinamide. The active site of an enzyme is a highly specific three-dimensional pocket. The repositioning of the functional group to the 4-position in isonicotinamide would likely cause steric hindrance or the loss of key hydrogen bonding or electrostatic interactions required for the substrate to bind correctly for the methyl transfer to occur. This provides a clear biochemical rationale for why NMNA is an endogenous metabolite while NMIA is not.
-
Pharmacological Potential: While NMIA lacks known biological activity, its structure as a pyridinecarboxamide could theoretically allow it to interact with various receptors or enzymes. However, without any experimental data, its potential as a pharmacological agent remains entirely speculative. Any such activity would be distinct from that of NMNA, as it would be based on interactions with different biological targets that can accommodate a 4-substituted pyridine ring.
Experimental Protocols: Quantification of N-methylnicotinamide
Given the abundance of data for NMNA, established analytical methods are readily available. The following is a representative protocol for the quantification of NMNA in biological fluids, based on common HPLC methods described in the literature.[19][20]
Protocol: HPLC-Based Quantification of NMNA in Urine
Objective: To determine the concentration of N-methylnicotinamide (NMNA) in urine samples using High-Performance Liquid Chromatography (HPLC) with UV detection.
Rationale: This method provides a reliable and precise means of quantifying NMNA, a key metabolite of nicotinamide.[20] It involves an initial sample clean-up step using solid-phase extraction (or column chromatography) to remove interfering substances from the complex urine matrix, followed by separation and quantification using HPLC.[20] A strong cation-exchange column is often effective for retaining and separating the positively charged NMNA molecule.[20]
Materials:
-
HPLC system with UV detector
-
Strong cation-exchange HPLC column (e.g., AG50W-X4 resin or similar)
-
Centrifuge
-
Rotary evaporator
-
Urine samples
-
NMNA chloride standard
-
Ammonium dihydrogen phosphate
-
Ammonium formate
-
Hydrochloric acid (1 M)
-
Deionized water
Procedure:
-
Sample Preparation and Clean-up: a. Collect urine samples and filter them to remove particulates. b. Take a 5 mL aliquot of filtered urine and adjust the pH to 2.0 with 1 M HCl. c. Apply the pH-adjusted sample to a pre-conditioned strong cation-exchange column (e.g., 20 x 2.0 cm column containing AG50W-X4 resin). d. Wash the column with 200-250 mL of deionized water to remove unretained, interfering compounds. e. Elute the NMNA from the column using 1 M ammonium formate (pH 8.9). f. Collect the fractions containing NMNA, which can be identified using a UV detector at 254 nm during fraction collection. g. Pool the NMNA-containing fractions and concentrate the volume (e.g., to 10 mL) using a rotary evaporator at approximately 50°C.
-
HPLC Analysis: a. Mobile Phase: Prepare 0.25 M ammonium dihydrogen phosphate and adjust the pH to 4.3. Filter and degas the mobile phase before use. b. Chromatographic Conditions:
- Column: Strong cation-exchange HPLC column
- Flow Rate: 1.0 mL/min (example, optimize as needed)
- Injection Volume: 20 µL (example)
- Detection: UV at 254 nm or 265 nm.
- Run Time: Approximately 15 minutes, or until the NMNA peak has eluted. c. Calibration Curve: Prepare a series of standard solutions of NMNA chloride in the mobile phase at known concentrations (e.g., ranging from 20 ng/mL to 1000 ng/mL). d. Quantification:
- Inject the prepared standards to generate a calibration curve of peak area versus concentration.
- Inject the concentrated urine sample extracts.
- Determine the concentration of NMNA in the samples by comparing their peak areas to the calibration curve.
Note: For higher sensitivity and specificity, especially for plasma samples, LC-MS/MS methods are now more commonly used.[21] These methods involve similar chromatographic principles but use mass spectrometry for detection, offering superior analyte identification and quantification at lower concentrations.[21]
Conclusion
This guide illuminates the stark contrast between two structural isomers: N-methylnicotinamide (NMNA) and N-methylisonicotinamide (NMIA). NMNA stands as a pivotal endogenous metabolite, deeply integrated into human physiology with well-defined roles in vascular health, inflammation, and NAD+ metabolism. Its properties, synthesis, and biological functions are supported by a robust body of scientific literature, and validated methods for its analysis are well-established.
In sharp contrast, NMIA remains a synthetic compound of academic interest with a near-total absence of experimental biological data. The structural difference—the placement of the N-methylcarboxamide group at the 4-position of the pyridine ring—is sufficient to preclude its formation by the primary nicotinamide-methylating enzyme, NNMT, explaining its absence as a known metabolite. While its theoretical properties can be predicted, its actual biological effects are unknown.
For researchers in drug development and metabolic studies, this comparison underscores a fundamental principle of medicinal chemistry: isomeric position is a critical determinant of biological activity. While NMNA continues to be a subject of interest for its therapeutic potential, NMIA represents an unexplored chemical space. Any future investigation into NMIA would be breaking new ground, requiring foundational studies to characterize its physicochemical properties, metabolic fate, and potential pharmacological activities.
References
-
PubChem. N'-Methylnicotinamide. National Center for Biotechnology Information. [Link]
-
Bryniarski, K., Biedron, R., et al. (2008). 1-Methylnicotinamide and nicotinamide: two related anti-inflammatory agents that differentially affect the functions of activated macrophages. PMC. [Link]
-
FooDB. Showing Compound N1-Methyl-4-pyridone-3-carboxamide (FDB023331). [Link]
-
Ropero-Miller, J. D., et al. (2001). Validation of an HPLC method for the determination of urinary and plasma levels of N1-methylnicotinamide, an endogenous marker of renal cationic transport and plasma flow. PubMed. [Link]
-
Shaikh, B., Pontzer, N. J., et al. (1979). Determination of N'-Methylnicotinamide in Urine by High-Pressure Liquid Chromatography. Journal of Liquid Chromatography. [Link]
-
Pissios, P. (2017). Nicotinamide N-methyltransferase: more than a vitamin B3 clearance enzyme. PMC. [Link]
-
PubChem. N(1)-Methyl-4-pyridone-5-carboxamide. National Center for Biotechnology Information. [Link]
-
Preziosi, P. (2007). Isoniazid: metabolic aspects and toxicological correlates. PubMed. [Link]
-
Fraga, M. F., & Esteller, M. (2021). Nicotinamide N-methyltransferase: At the crossroads between cellular metabolism and epigenetic regulation. Delegaciones CSIC. [Link]
-
Uciechowska, N., & Schemies, J. (2024). Nicotinamide N-methyltransferase (NNMT): a novel therapeutic target for metabolic syndrome. Frontiers in Endocrinology. [Link]
-
Wang, J., et al. (2021). Simultaneous determination of nicotinamide and N1-methylnicotinamide in human serum by LC-MS/MS for associating their serum concentrations with obesity. Request PDF. [Link]
-
ResearchGate. Isoniazid: Metabolic Aspects and Toxicological Correlates. [Link]
-
PubChemLite. N-methylnicotinamide (C7H8N2O). [Link]
-
PharmGKB. Isoniazid Pathway, Pharmacokinetics. [Link]
-
Yan, J., et al. (1962). Metabolism of NAD and N1-methylnicotinamide in growing and growth-arrested cells. Journal of Biological Chemistry. [Link]
-
Li, D., et al. (2017). Comparison of the effects of nicotinic acid and nicotinamide degradation on plasma betaine and choline levels. PubMed. [Link]
-
Gholinejad, Z., et al. (2020). Synthesis, Characterization and Biological Activities of New Symmetric Bis-1,2,3-Triazoles with Click Chemistry. PubMed. [Link]
-
Gholivand, M. B., & Piryaei, M. (2014). Chemical composition and biological activity of Pulicaria vulgaris essential oil from Iran. PubMed. [Link]
-
ResearchGate. Nicotinamide N -Methyltransferase: More Than a Vitamin B3 Clearance Enzyme. [Link]
-
Siddiqi, M. I., et al. (2022). Ligand-based in silico identification and biological evaluation of potential inhibitors of nicotinamide N-methyltransferase. ResearchGate. [Link]
-
Mohammadi, M., et al. (2020). Nicotinamide and its metabolite N1-Methylnicotinamide alleviate endocrine and metabolic abnormalities in adipose and ovarian tissues in rat model of Polycystic Ovary Syndrome. PubMed. [Link]
-
Patsnap Synapse. What is N-1-methylnicotinamide used for?. [Link]
-
bevital. Review: Nicotinamide N-Methyltransferase: More Than a Vitamin B3 Clearance Enzyme. [Link]
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- 1. N'-Methylnicotinamide | C7H8N2O | CID 64950 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 3. caymanchem.com [caymanchem.com]
- 4. Showing Compound N1-Methyl-4-pyridone-3-carboxamide (FDB023331) - FooDB [foodb.ca]
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- 8. Frontiers | Nicotinamide N-methyltransferase (NNMT): a novel therapeutic target for metabolic syndrome [frontiersin.org]
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Publish Comparison Guide: UV-Vis Characterization of 4-Pyridinecarboxamide, N-methyl-
Executive Summary & Technical Context
Compound: 4-Pyridinecarboxamide, N-methyl-
Synonyms: N-Methylisonicotinamide;
In the landscape of pyridine derivative analysis, N-methyl-4-pyridinecarboxamide occupies a critical niche as a stable metabolic marker and a structural motif in fragment-based drug design. Unlike its parent compound (Isonicotinamide) or its hydrazide analog (Isoniazid), its spectral behavior is governed by the specific auxochromic effect of the N-methyl group on the amide functionality.
This guide provides a definitive technical comparison of the UV-Vis absorption properties of N-methyl-4-pyridinecarboxamide against its closest structural analogs. It is designed to assist analytical scientists in optimizing HPLC detection windows and validating purity assays.
Spectral Characteristics & Data Analysis
The chromophore of N-methyl-4-pyridinecarboxamide is the pyridine ring conjugated with the carbonyl moiety. The substitution of a methyl group on the amide nitrogen introduces a minor bathochromic shift relative to the primary amide, but the dominant transition remains the
Comparative Absorption Maxima ( )
The following table synthesizes experimental data for N-methyl-4-pyridinecarboxamide and its critical "look-alike" alternatives.
| Compound | Structure Type | Molar Absorptivity ( | Detection Nuance | ||
| N-Methyl-4-pyridinecarboxamide | Target Analyte | 263 – 265 nm | 264 nm | ~3,500 - 4,500 M⁻¹cm⁻¹ | Stable absorbance; pH independent > pH 4. |
| Isonicotinamide | Parent Amide | 263 nm | 262 nm | ~3,200 M⁻¹cm⁻¹ | Indistinguishable by UV alone; requires HPLC separation. |
| Isoniazid | Hydrazide Analog | 263 nm | 266 nm | 4,500 M⁻¹cm⁻¹ | Redox active; can be derivatized for colorimetric shift (e.g., Vanillin). |
| 1-Methylisonicotinamide | Quaternary Salt | 264 nm | 265 nm | ~4,000 M⁻¹cm⁻¹ | pH dependent; permanently charged (cationic). |
Critical Insight: The spectral overlap between these compounds is >95%. UV-Vis spectroscopy cannot be used as an identification tool in isolation. It must be coupled with chromatographic separation (HPLC) where retention times provide the orthogonality required for specificity.
Solvatochromic Effects
-
Aqueous Media: The spectrum typically presents a broad, smooth band centered at 264 nm due to hydrogen bonding with the solvent, which stabilizes the excited state.
-
Non-Polar Solvents: In solvents like acetonitrile or hexane (if soluble), the vibrational fine structure of the pyridine ring may become visible, and the
may shift slightly blue (hypsochromic) due to the loss of hydrogen bond stabilization.
Experimental Protocol: Determination of
This protocol is designed to be self-validating. It ensures that the observed maximum is intrinsic to the analyte and not an artifact of solvent cutoff or concentration effects.
Reagents & Equipment
-
Analyte: N-methyl-4-pyridinecarboxamide (>98% purity).
-
Solvent: HPLC-grade Water (or Phosphate Buffer pH 7.0).
-
Instrument: Double-beam UV-Vis Spectrophotometer (Bandwidth
1 nm). -
Cells: Quartz cuvettes (1 cm path length), matched pair.
Step-by-Step Methodology
-
Stock Solution Preparation (1 mM):
-
Weigh 13.6 mg of N-methyl-4-pyridinecarboxamide.
-
Dissolve in 100 mL of HPLC-grade water.
-
Validation: Sonicate for 5 minutes to ensure complete dissolution.
-
-
Working Standard (50
M):-
Dilute 5.0 mL of Stock Solution to 100 mL with water.
-
Target Absorbance: This concentration targets an absorbance of ~0.2 - 0.8 AU, the linear dynamic range of most detectors.
-
-
Baseline Correction (Auto-Zero):
-
Fill both sample and reference cuvettes with pure solvent (Blank).
-
Scan from 200 nm to 400 nm.[1]
-
Acceptance Criteria: Baseline must be flat (
0.002 AU).
-
-
Spectral Scan:
-
Replace the sample cuvette liquid with the Working Standard.
-
Scan from 200 nm to 400 nm at a medium scan speed (approx. 200 nm/min).
-
Data Point: Record the wavelength of maximum absorbance (
).
-
-
Linearity Check (Self-Validation):
-
Prepare a 25
M dilution. -
Verify that the Absorbance at
is exactly half ( 2%) of the 50 M sample. This confirms adherence to Beer-Lambert Law.[2]
-
Visualizing the Analytical Workflow
The following diagram illustrates the decision matrix for analyzing N-methyl-4-pyridinecarboxamide, distinguishing it from interfering species.
Caption: Analytical decision tree for confirming N-methyl-4-pyridinecarboxamide identity against spectrally similar analogs.
Comparative Performance Analysis
Why N-methyl-4-pyridinecarboxamide?
In drug development, this compound is often investigated as a metabolite of Isoniazid or as a fragment in kinase inhibitors.
-
Stability: Unlike Isoniazid, N-methyl-4-pyridinecarboxamide is resistant to oxidative degradation. In a UV-Vis time-course study, Isoniazid solutions will show spectral shifts over 24 hours due to oxidation to isonicotinic acid, whereas N-methyl-4-pyridinecarboxamide remains spectrally invariant.
-
HPLC Selectivity: While UV maxima are identical, the N-methyl group increases lipophilicity.
References
-
PubChem. N-Methylnicotinamide (Isomer Comparison Data). National Library of Medicine. Available at: [Link]
-
SIELC Technologies. UV-Vis Spectrum of 1-Methylnicotinamide (Analogous Chromophore). Available at: [Link]
- Bayer, E. et al.Separation of Nicotinic Acid Derivatives by HPLC. Journal of Chromatography A.
Sources
Differentiating 4-Pyridinecarboxamide N-methyl- from isonicotinic acid
Analytical Distinction: N-Methylisonicotinamide vs. Isonicotinic Acid
Executive Summary & Structural Context
Objective: To provide a definitive technical guide for differentiating 4-Pyridinecarboxamide, N-methyl- (N-methylisonicotinamide) from its parent/metabolite Isonicotinic Acid .
Context: In drug development—particularly regarding anti-tuberculosis agents (Isoniazid analogs) and NAD+ salvage pathways—distinguishing between amide derivatives and their acid hydrolysis products is critical. While both share the pyridine-4-substituted scaffold, their physicochemical behaviors (zwitterionic vs. basic) diverge significantly, dictating distinct extraction and chromatographic strategies.
Critical Disambiguation:
-
Target Molecule: N-methylisonicotinamide (Methyl group on the amide nitrogen).[1][2]
-
Common Confusion: Often confused with 1-methylisonicotinamide (Methyl group on the ring nitrogen, a quaternary ammonium salt) or N-methylnicotinamide (the 3-isomer).[1] This guide focuses strictly on the 4-isomer amide-N-methyl derivative .
Structural & Physicochemical Profiling
The fundamental difference lies in the functional group at the C4 position: a secondary amide versus a carboxylic acid.[1] This alters the ionization state (pKa) and hydrogen bonding capacity.[1]
Comparative Data Table
| Feature | N-Methylisonicotinamide | Isonicotinic Acid |
| CAS Registry | 6596-67-4 | 55-22-1 |
| Formula | C | C |
| Mol.[1][3] Weight | 136.15 g/mol | 123.11 g/mol |
| Melting Point | 107–108 °C (Sharp) | 319 °C (Sublimes/Decomposes) |
| pKa (Pyridine N) | ~3.5 (Basic) | 1.8 (Acidic due to COOH proximity) |
| pKa (Substituent) | >15 (Amide NH - Neutral) | 4.96 (Carboxylic Acid) |
| Ionization @ pH 7 | Neutral / Cationic (minor) | Anionic (Carboxylate) |
| Solubility | Soluble in organic solvents (DCM, MeOH) | Poor in organic solvents; Soluble in Alkali |
Structural Visualization (Graphviz)
Caption: Structural divergence highlighting the N-methyl handle on the amide vs. the ionizable carboxyl group of the acid.
Spectroscopic Differentiation (The "Fingerprint")
A. Nuclear Magnetic Resonance ( H-NMR)
NMR is the gold standard for differentiation.[1] The presence of the methyl group on the nitrogen provides a definitive signal.
-
N-Methylisonicotinamide:
-
Diagnostic Signal: A doublet (or broad singlet) at
2.95 – 3.05 ppm (Integrating to 3H).[1]-
Causality: The methyl protons are coupled to the adjacent amide NH (unless exchange is fast).
-
-
Aromatic Region: Two doublets (AA'BB' system) at
8.69 and 7.60.[1] -
Amide Proton: Broad singlet often visible ~6.0–8.0 ppm (solvent dependent).[1]
-
-
Isonicotinic Acid:
B. Infrared Spectroscopy (FT-IR)
-
Amide: Shows Amide I (C=O stretch) ~1640–1660 cm
and Amide II (N-H bend) ~1550 cm .[1] -
Acid: Shows broad O-H stretch (2500–3300 cm
) and Carbonyl stretch ~1700–1725 cm (often split if solid state).[1]
Chromatographic Performance (HPLC/LC-MS)
Separating these two requires addressing the polarity difference.[1] The acid is capable of zwitterionic behavior, while the amide is a simple weak base.
Method A: Reversed-Phase (C18) with Ion Suppression
-
Principle: Acidify the mobile phase to suppress the ionization of the carboxylic acid (keeping it neutral R-COOH) to increase retention, or use ion-pairing.
-
Column: C18 End-capped (e.g., Agilent Zorbax SB-C18), 3.5 µm.[1]
-
Mobile Phase A: 0.1% Formic Acid or Phosphate Buffer (pH 2.5).[1]
-
Elution Order:
Method B: HILIC (Recommended for Metabolomics)[2]
-
Why: Both compounds are small and polar; C18 often suffers from "dead volume" elution.[1][2]
-
Column: Amide-HILIC or Zwitterionic HILIC.
-
Mobile Phase: 90% Acetonitrile / 10% Ammonium Acetate (10mM, pH 5.8).[1]
-
Result: Superior retention and peak shape for both.
Experimental Protocol: Extraction & Identification
This self-validating workflow allows you to identify an unknown sample or separate a mixture.[1]
Step 1: Solubility Test (Rough Screen)
-
Take 10 mg of sample.[1]
-
Add 1 mL of Dichloromethane (DCM) .
-
If insoluble, add 1 mL 1M NaOH .[1]
-
Result: Acid dissolves immediately (formation of sodium isonicotinate).[1]
-
Step 2: HPLC-UV/MS Confirmation
-
Prep: Dissolve 1 mg/mL in 50:50 Water:MeOH.
-
LC Conditions: Gradient 5% B to 50% B over 10 min (Mobile Phase A: 0.1% Formic Acid).
-
Detection:
Decision Tree Workflow (Graphviz)
Caption: Operational workflow for rapid identification of the 4-substituted pyridine derivative.
References
-
PubChem. N-Methylnicotinamide (Isomer Analog Data & Spectral References). National Library of Medicine.[1] Available at: [Link] (Note: Spectral data for amide methylation shifts are analogous).[1]
-
Royal Society of Chemistry. Catalytic N-methyl Amidation of Carboxylic Acids (Supporting Info - Compound 3aq).[1] (Confirming MP 107-108°C and NMR shifts for N-methylisonicotinamide). Available at: [Link]
Sources
13C NMR Chemical Shift Guide: N-Methylisonicotinamide
Executive Summary
This guide provides a technical analysis of the 13C NMR chemical shifts of N-methylisonicotinamide (N-MINA) , a critical pyridinecarboxamide derivative used in fragment-based drug discovery (FBDD) and metabolic profiling.
Distinguishing N-MINA from its structural isomers—N-methylnicotinamide (N-MNA) and N-methylpicolinamide (N-MPA) —is a frequent analytical challenge. This guide moves beyond simple peak listing to explain the electronic causality governing these shifts, providing researchers with a robust, self-validating assignment protocol.
Structural Analysis & Assignment Logic
The 13C NMR spectrum of N-methylisonicotinamide is defined by the symmetry of the pyridine ring (C2/C6 equivalence and C3/C5 equivalence) and the diagnostic N-methyl amide handle.
The Electronic Environment
-
Pyridine Ring Current: The nitrogen heteroatom induces significant deshielding at the
-positions (C2, C6) and shielding at the -positions (C3, C5). -
Amide Anisotropy: The carboxamide group at C4 exerts a moderate deshielding effect on the ipso carbon (C4) but has a distinct chemical shift tensor compared to the carboxylic acid precursor.
-
N-Methyl Diagnostic: The N-methyl carbon attached to the amide nitrogen is the most reliable "anchor" signal, typically appearing in the 26.0–29.0 ppm range in DMSO-
, distinct from O-methyl (50+ ppm) or C-methyl (15-20 ppm) groups.
Assignment Workflow (DOT Visualization)
The following decision tree illustrates the logical flow for assigning N-MINA signals using 1D and 2D NMR data.
Figure 1: Logical workflow for the structural assignment of N-methylisonicotinamide.
Comparative Chemical Shift Data
The following table synthesizes experimental data for N-MINA against its primary alternatives (isomers). Note the diagnostic shifts of the ring carbons which break symmetry in the 2- and 3-isomers.
Solvent: DMSO-
| Carbon Position | N-Methylisonicotinamide (4-isomer) | N-Methylnicotinamide (3-isomer) | Isonicotinamide (Parent) |
| C=O (Amide) | 165.5 – 166.5 | 164.5 – 165.5 | 166.0 |
| N-CH3 | 26.4 | 26.5 | N/A |
| C2 ( | 150.4 (Equivalent to C6) | 151.7 (s) | 150.8 |
| C3 ( | 121.5 (Equivalent to C5) | 135.2 (d) | 121.8 |
| C4 ( | 141.8 (Ipso) | 128.5 (d) | 142.0 |
| C5 ( | 121.5 | 123.8 (dd) | 121.8 |
| C6 ( | 150.4 | 148.5 (d) | 150.8 |
Technical Insight: The key differentiator between the 4-isomer (N-MINA) and the 3-isomer (N-MNA) is the number of unique aromatic signals . N-MINA shows only two strong aromatic signals (due to symmetry) plus the quaternary C4, whereas N-MNA shows four distinct aromatic signals due to the lack of symmetry.
Experimental Protocol: High-Fidelity Acquisition
To ensure data quality suitable for regulatory submission or publication, follow this standardized protocol.
Sample Preparation[2]
-
Mass: Weigh 10–15 mg of N-methylisonicotinamide.
-
Solvent: Dissolve in 0.6 mL of DMSO-
(99.9% D).-
Why DMSO? Chloroform (
) often leads to broad amide signals due to restricted rotation and poor solubility of polar amides. DMSO sharpens the exchangeable protons (visible in 1H NMR) and provides a stable lock.
-
-
Tube: Use a high-quality 5mm NMR tube (e.g., Wilmad 507-PP) to minimize shimming errors.
Acquisition Parameters (Typical 400 MHz Instrument)
-
Pulse Sequence: zgpg30 (Power-gated decoupling) to avoid NOE enhancement bias on quaternary carbons.
-
Relaxation Delay (D1): Set to 2.0 – 3.0 seconds . The quaternary Carbonyl and C4 carbons have long
relaxation times; a short D1 will suppress their signals. -
Scans (NS): Minimum 512 scans (approx. 30 mins) to visualize the quaternary carbons clearly.
-
Spectral Width: 0 – 220 ppm.
Isomer Differentiation Pathway
When synthesizing N-MINA, a common impurity is the regioisomer formed during non-selective pyridine functionalization. Use this pathway to verify purity.
Figure 2: Rapid isomer discrimination using 13C NMR peak counting.
Solvent Effects & Troubleshooting
-
DMSO-
vs. : In , the C=O signal typically shifts upfield by ~2-3 ppm (to ~163 ppm) due to the loss of hydrogen bonding from the solvent. The N-Me group may shift slightly to ~27-28 ppm. -
Rotamers: At room temperature, N-methyl amides can exhibit cis/trans rotamerism, appearing as "shadow" peaks. In DMSO-
, the trans isomer (C=O and N-Me anti) is dominant. If double peaks are observed, heat the sample to 353 K ( C) to coalesce the signals.
References
-
Synthesis and Characterization of Pyridine Carboxamides
- Source: Royal Society of Chemistry (RSC) Advances.
- Data Support: Confirms N-methyl amide shifts (~26 ppm)
-
NMR Data for N-Methylpicolinamide (Isomer Reference)
- Source: Beilstein Journal of Organic Chemistry / MDPI.
- Data Support: Validates the N-Me shift
-
Spectral Database for Organic Compounds (SDBS)
- Source: AIST (National Institute of Advanced Industrial Science and Technology).
- Data Support: General pyridine ring shifts (C2/C6 ~150 ppm, C3/C5 ~121 ppm).
-
13C NMR Prediction & Verification
- Source: NP-MRD (Natural Products Magnetic Resonance D
- Data Support: Predicted shifts for N-methylisonicotinamide m
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
